molecular formula C8H6BrNS2 B1289472 6-Bromo-2-(methylthio)benzo[d]thiazole CAS No. 474966-97-7

6-Bromo-2-(methylthio)benzo[d]thiazole

Cat. No.: B1289472
CAS No.: 474966-97-7
M. Wt: 260.2 g/mol
InChI Key: HTHXCBXPHYBLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(methylthio)benzo[d]thiazole (CAS 474966-97-7) is a benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a bromo substituent at the 6-position and a methylthio group at the 2-position on the planar, bicyclic benzothiazole scaffold . The benzothiazole nucleus is a privileged structure in drug design, known for its wide range of pharmacological activities . This specific compound serves as a versatile synthetic intermediate. The bromine atom is a key handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to explore diverse chemical space . The methylthio group can also be modified or displaced, offering an additional site for structural diversification. These properties make it a valuable building block for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this scaffold to develop potential therapeutic agents targeting critical diseases. Benzothiazole derivatives have demonstrated potent biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral effects . Some benzothiazole-based molecules, such as riluzole and flutemetamol, have progressed to clinical use, underscoring the scaffold's therapeutic relevance . The compound has a molecular formula of C8H6BrNS2 and a molecular weight of 260.17-260.18 g/mol . It is characterized as a white to pale yellow solid . This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHXCBXPHYBLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591715
Record name 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474966-97-7
Record name 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, structural characteristics, and safety information for 6-Bromo-2-(methylthio)benzo[d]thiazole, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic building block used in chemical research.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 474966-97-7[1]
Molecular Formula C₈H₆BrNS₂[1][2]
Molecular Weight 260.17 g/mol [1], 260.18 g/mol [2][1][2]
Appearance White solid[2][3], Solid[2][3]
Melting Point 98-101°C[2][3]
Purity Typically ≥97%[1], 98%[1]
Storage Sealed in dry, room temperature

Synthesis and Experimental Protocol

A common method for the synthesis of this compound involves the bromination of 2-(methylthio)benzo[d]thiazole.

Experimental Protocol:

To a suspension of 5.01 g (0.025 mol) of 2-(methylthio)benzo[d]thiazole in 50 ml of methanol, 1.5 ml of pure Br₂ is added dropwise in portions (5 drops every 20 minutes).[2][3] The solution is stirred extensively for 8 hours from the start of the reaction.[2][3] The resulting precipitate is then separated from the reaction mixture and washed with three 50 ml portions of ice-cold methanol.[2][3] The final white solid product is obtained with a yield of 93% (4.67 g) and can be further purified by crystallization from absolute ethanol.[2][3]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification A 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol) D Suspend A in B A->D B Methanol (50 ml) B->D C Pure Br₂ (1.5 ml) E Add C dropwise to D (5 drops / 20 min) C->E D->E Suspension F Stir for 8 hours E->F Initiate Reaction G Separate Precipitate F->G Reaction Complete H Wash with ice-cold Methanol (3 x 50 ml) G->H I Crystallize from Ethanol H->I J Final Product: This compound (White Solid, 93% yield) I->J

Caption: Synthesis workflow for this compound.

Structural and Crystallographic Data

The molecular structure of this compound is nearly planar.[2][3] The dihedral angle between the benzene and thiazole rings is approximately 0.9° to 1.0°.[2][3][4] This planarity is a common feature in related benzothiazole systems.

Analysis of bond lengths reveals π-electron delocalization. While the C8—S2 bond length is 1.805 (3) Å, close to a standard single C—S bond, other C-S bonds within the ring system (C7—S2, C7—S1, C3—S1) are shorter, indicating conjugation and cyclic delocalization in the thiazole ring.[2]

Crystallographic Data Summary:

ParameterValueReference
Crystal System Monoclinic[2]
Formula C₈H₆BrNS₂[2]
Molar Mass 260.18[2]
a 9.7843 (4) Å[2]
b 3.9514 (2) Å[2]
c 11.6076 (5) Å[2]
β 96.353 (4)°[2]
Volume 446.01 (3) ų[2]
Z 2[2]
Temperature 100 K[2]

Aromaticity Analysis

The aromatic character of the two cyclic fragments has been estimated using the geometry-based Harmonic Oscillator Model of Aromaticity (HOMA) and the nucleus-independent chemical shift (NICS).

RingHOMA ValueNICS(0)Reference
Benzene Ring 0.95-9.61[2][3][4]
Thiazole Ring 0.69-7.71[2][3][4]

These values demonstrate that the benzene ring possesses a significantly higher degree of cyclic π-electron delocalization compared to the thiazole ring.[2][3][4]

Safety and Handling Information

Proper safety precautions must be observed when handling this compound. It should only be used under a chemical fume hood with adequate exhaust ventilation.[5] Personal protective equipment, including gloves and eye/face protection, is mandatory.[5]

Hazard and Precautionary Statements:

TypeCodeStatementReference
Hazard H302Harmful if swallowed.[5]
Precautionary P264Wash hands thoroughly after handling.[5]
Precautionary P270Do not eat, drink or smoke when using this product.[5]
Precautionary P280Wear protective gloves/protective clothing and eye/face protection.[5]
Precautionary P301+P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[5]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Precautionary P405Store locked up.[5]

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[5] If swallowed, rinse the mouth and call a poison center or doctor immediately.[5] All sources of ignition should be removed when handling this compound.[5]

References

An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole (CAS Number: 474966-97-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound belonging to the versatile benzothiazole class. While specific biological data for this particular molecule is limited in publicly available literature, this document consolidates its known chemical and physical properties, a detailed synthesis protocol, and contextual information based on the well-established therapeutic potential of the benzothiazole scaffold. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential applications of this compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C8H6BrNS2.[1][2][3] Its chemical structure features a bicyclic system composed of a benzene ring fused to a thiazole ring, with a bromo substituent at the 6-position and a methylthio group at the 2-position.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 474966-97-7[1][2]
Molecular Formula C8H6BrNS2[1][2]
Molecular Weight 260.17 g/mol [2]
Physical Form Solid[3]
Melting Point 98-101°C
Purity Typically ≥97%[2]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Table 2: Crystallographic Data

ParameterValueReference
Crystal System Monoclinic
Space Group P21/c
Dihedral Angle (Benzene-Thiazole) 0.9 (1)°
C7—S1 Bond Length 1.760 (3) Å
C7—S2 Bond Length 1.744 (3) Å
C3—S1 Bond Length 1.730 (3) Å
C8—S2 Bond Length 1.805 (3) Å

Synthesis

A reliable method for the synthesis of this compound involves the direct bromination of 2-(methylthio)benzo[d]thiazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)

  • Methanol (50 ml)

  • Bromine (Br2, 1.5 ml)

  • Ice-cold methanol

Procedure:

  • Suspend 2-(methylthio)benzo[d]thiazole in 50 ml of methanol.

  • With extensive stirring, add pure Br2 dropwise in small portions (approximately 5 drops every 20 minutes).

  • Continue stirring the reaction mixture for 8 hours from the start of the bromine addition.

  • A precipitate will form. Separate the precipitate from the reaction mixture by filtration.

  • Wash the collected precipitate with three 50 ml portions of ice-cold methanol.

  • The resulting white solid residue is the crude product (yield: 4.67 g, 93%).

  • For further purification, recrystallize the solid from absolute ethanol. Single crystals can be obtained by slow evaporation of the ethanol.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification reactant1 2-(methylthio)benzo[d]thiazole condition1 Dropwise addition of Br2 reactant1->condition1 reactant2 Bromine (Br2) reactant2->condition1 reactant3 Methanol (Solvent) reactant3->condition1 condition2 8 hours stirring condition1->condition2 condition3 Room Temperature condition2->condition3 step1 Filtration condition3->step1 step2 Washing with cold Methanol step1->step2 step3 Recrystallization from Ethanol step2->step3 product This compound step3->product

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been extensively reported, the benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzothiazole have demonstrated a wide range of therapeutic activities, suggesting potential areas of investigation for this compound.

The benzothiazole nucleus is present in several FDA-approved drugs and numerous investigational compounds. Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The benzothiazole scaffold is a key component in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory Activity: Certain benzothiazole derivatives have been investigated for their ability to modulate inflammatory pathways.

  • Neuroprotective Effects: Some benzothiazoles have been explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Given the established bioactivity of the benzothiazole core, this compound represents a valuable starting point for further chemical modification and biological screening to explore its therapeutic potential. The bromo- and methylthio- substituents offer sites for further functionalization to develop analogs with potentially enhanced activity and selectivity.

Conceptual Workflow for Investigating Therapeutic Potential

Therapeutic_Potential_Workflow cluster_screening Biological Screening cluster_development Lead Optimization & Development start This compound screen1 Anticancer Assays (e.g., MTT, Apoptosis) start->screen1 screen2 Antimicrobial Assays (e.g., MIC Determination) start->screen2 screen3 Anti-inflammatory Assays (e.g., COX Inhibition) start->screen3 screen4 Neuroprotective Assays (e.g., Neuronal Cell Viability) start->screen4 dev1 Hit Identification screen1->dev1 screen2->dev1 screen3->dev1 screen4->dev1 dev2 Structure-Activity Relationship (SAR) Studies dev1->dev2 dev3 Lead Optimization dev2->dev3 dev4 Preclinical & Clinical Development dev3->dev4 end Potential Therapeutic Agent dev4->end

Caption: Potential workflow for exploring the therapeutic applications of benzothiazole derivatives.

Safety Information

Based on available data sheets, this compound is associated with the following safety information:

Table 3: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a readily synthesizable benzothiazole derivative with well-characterized physical and structural properties. While its specific biological activities remain to be fully elucidated, the extensive therapeutic applications of the benzothiazole scaffold suggest that this compound could be a valuable building block for the development of novel therapeutic agents. This technical guide provides a solid foundation of its known properties and synthesis, encouraging further investigation into its potential roles in drug discovery and development.

References

An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole, a compound of interest for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the molecular structure.

Core Molecular Data

This compound is a benzothiazole derivative with a bromine atom at the 6th position and a methylthio group at the 2nd position. Its structural and crystallographic data are summarized below.

PropertyValue
Chemical Formula C₈H₆BrNS₂[1][2]
Molecular Weight 260.18 g/mol [1]
CAS Number 474966-97-7[3]
Crystal System Monoclinic[1]
Space Group P2₁[1]
Cell Dimensions a = 9.7843(4) Å, b = 3.9514(2) Å, c = 11.6076(5) Å
β = 96.353(4)°
Cell Volume 446.01(3) ų[1]
Melting Point 371–374 K (98-101 °C)[1][4]

The molecule is nearly planar, with a dihedral angle of approximately 1.0° between the benzene and thiazole rings.[1][4] This planarity is a common feature in benzothiazole-containing systems.[1] The crystal structure reveals a short contact of 3.6133(9) Å between the bromine and sulfur atoms.[1]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of this compound, indicating the arrangement of atoms and bonds.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound has been reported.[1][4]

Materials:

  • 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)

  • Methanol (50 ml)

  • Pure Br₂ (1.5 ml)

  • Ice-cold methanol

Procedure:

  • Suspend 5.01 g (0.025 mol) of 2-(methylthio)benzo[d]thiazole in 50 ml of methanol.

  • Add 1.5 ml of pure Br₂ dropwise in portions (5 drops every 20 minutes) to the suspension.

  • Stir the solution extensively for 8 hours from the beginning of the reaction.

  • Separate the resulting precipitate from the reaction mixture.

  • Wash the precipitate with three 50 ml portions of ice-cold methanol.

  • The resulting white solid residue (4.67 g, 93% yield) is then crystallized from absolute ethanol.

  • Single crystals can be obtained by the slow evaporation of ethanol.[1][4]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of benzothiazole derivatives is known for a wide range of pharmacological activities.[5][6][7] These activities suggest potential interactions with various biological pathways.

Benzothiazole-containing compounds have shown promise as:

  • Anticancer agents: Some derivatives exhibit cytotoxic effects against various cancer cell lines.[6][8]

  • Antimicrobial agents: Benzothiazoles have been investigated for their antibacterial and antifungal properties.[5]

  • Enzyme inhibitors: Certain derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO).[9]

Further research is required to elucidate the specific signaling pathways modulated by this compound. The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Pathway Elucidation A Synthesis of 6-Bromo-2- (methylthio)benzo[d]thiazole B Structural Analysis (X-ray, NMR, MS) A->B C Cell-based Assays (e.g., Cytotoxicity) B->C D Enzyme Inhibition Assays B->D E Antimicrobial Assays B->E F Target Identification C->F D->F G Western Blot / qPCR F->G H Transcriptomics / Proteomics F->H

General workflow for biological activity screening.

References

An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 6-Bromo-2-(methylthio)benzo[d]thiazole, a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document summarizes the available data on the synthesis, chemical properties, and potential biological applications of this compound and its closely related analogs, presenting key information in a structured and accessible format for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₈H₆BrNS₂ and a molecular weight of 260.17 g/mol .[1] Its structure has been confirmed by single-crystal X-ray diffraction, revealing an almost planar molecule.[2][3]

PropertyValueReference
CAS Number 474966-97-7[1]
Molecular Formula C₈H₆BrNS₂[1]
Molecular Weight 260.17 g/mol [1]
Melting Point 98-101 °C[2][3]
Appearance White solid[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of 2-(methylthio)benzo[d]thiazole.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)

  • Methanol (50 ml)

  • Pure Bromine (Br₂) (1.5 ml)

  • Ice-cold methanol

Procedure:

  • Suspend 2-(methylthio)benzo[d]thiazole in 50 ml of methanol.

  • Add pure Br₂ dropwise in portions (5 drops every 20 minutes) to the suspension.

  • Stir the solution extensively for 8 hours from the beginning of the reaction.

  • Separate the resulting precipitate from the reaction mixture.

  • Wash the precipitate with three 50 ml portions of ice-cold methanol.

  • Crystallize the resulting white solid residue from absolute ethanol to obtain single crystals.

Yield: 4.67 g (93%)

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up 2-(methylthio)benzo[d]thiazole 2-(methylthio)benzo[d]thiazole Suspension Suspension 2-(methylthio)benzo[d]thiazole->Suspension Bromine (Br2) Bromine (Br2) Dropwise Addition Dropwise Addition Bromine (Br2)->Dropwise Addition Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Suspension Suspension->Dropwise Addition Stirring (8h) Stirring (8h) Dropwise Addition->Stirring (8h) Precipitation Precipitation Stirring (8h)->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Crystallization Crystallization Washing->Crystallization Product This compound Crystallization->Product

Synthesis workflow for this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[2]

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a (Å) 9.7843 (4)
b (Å) 3.9514 (2)
c (Å) 11.6076 (5)
β (°) ** 96.353 (4)
Volume (ų) **446.01 (3)
Z 2

The molecule is nearly planar, with a dihedral angle of 0.9(1)° between the benzene and thiazole rings.[2] The benzene ring exhibits a higher degree of π-electron delocalization compared to the thiazole ring.[2]

Biological Activities of 6-Bromo-Benzothiazole Derivatives

While specific biological data for this compound is limited in the public domain, the broader class of 6-bromo-benzothiazole derivatives has demonstrated significant potential in various therapeutic areas, including as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the anticancer activity of 6-bromo-benzothiazole derivatives against a range of human cancer cell lines.

Derivative TypeCell Line(s)IC₅₀ (µM)Reference
Pyrimidine based carbonitrile benzothiazoleHeLa, MCF-7, Hep-2, MiaPaCa-2, SW 620, H 460Potent activity reported[4]
Oxothiazolidine based benzothiazoleHeLa9.76
Carbohydrazide containing BTAPC-3, LNCaP19.9 ± 1.17, 11.2 ± 0.79 µg/mL[5]
2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazoleHCT-116, Hep-G2Strong cytotoxicity reported[6]

The anticancer mechanism of some benzothiazole derivatives involves the inhibition of key enzymes in cancer signaling pathways, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).[7] The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of these kinases.[7]

SAR_Anticancer cluster_substituents Substituents at Position 2 Benzothiazole_Core 6-Bromo-Benzothiazole Core Pyrimidine_Carbonitrile Pyrimidine Carbonitrile Benzothiazole_Core->Pyrimidine_Carbonitrile Oxothiazolidine Oxothiazolidine Benzothiazole_Core->Oxothiazolidine Carbohydrazide Carbohydrazide Benzothiazole_Core->Carbohydrazide Substituted_Thiazolo_Benzimidazole Substituted Thiazolo[3,2-a]benzimidazole Benzothiazole_Core->Substituted_Thiazolo_Benzimidazole Biological_Activity Anticancer Activity (e.g., Cytotoxicity, Enzyme Inhibition) Pyrimidine_Carbonitrile->Biological_Activity Oxothiazolidine->Biological_Activity Carbohydrazide->Biological_Activity Substituted_Thiazolo_Benzimidazole->Biological_Activity

Structure-Activity Relationship for Anticancer Benzothiazoles.
Antimicrobial Activity

Benzothiazole-thiazole hybrids have shown promise as broad-spectrum antimicrobial agents. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.[1][8]

Derivative TypeMicrobial Strain(s)MIC (µg/mL)Reference
Benzothiazole-thiazole hybridsGram-positive, Gram-negative, mycobacterial, and fungal strains3.90–15.63[1]

The proposed mechanism of action for some benzothiazole-based antimicrobial agents is the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.

Conclusion

This compound is a readily synthesizable compound with a well-defined molecular structure. While direct biological data for this specific molecule is scarce in publicly available literature, the broader class of 6-bromo-benzothiazole derivatives demonstrates significant potential as anticancer and antimicrobial agents. The information presented in this guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of this compound is warranted to fully elucidate its pharmacological profile and potential for drug development.

References

The Discovery and Profile of 6-Bromo-2-(methylthio)benzothiazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-(methylthio)benzothiazole, a heterocyclic compound belonging to the pharmacologically significant benzothiazole class. While the specific biological activities of this molecule are not extensively documented in publicly available research, this paper consolidates the known synthetic protocols and physicochemical properties. Furthermore, by examining the established biological effects of structurally related benzothiazole derivatives, this guide aims to illuminate the potential therapeutic avenues for 6-Bromo-2-(methylthio)benzothiazole, particularly in the realms of oncology and anti-inflammatory research. Detailed experimental methodologies and data are presented to facilitate further investigation and drug development efforts.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1] Derivatives of this scaffold have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[2] The substitution pattern on the benzothiazole ring system plays a crucial role in determining the specific pharmacological profile of the molecule. The presence of a halogen, such as bromine, at the 6-position, and a methylthio group at the 2-position, as seen in 6-Bromo-2-(methylthio)benzothiazole, suggests the potential for unique biological interactions.

This document serves as a core technical resource on 6-Bromo-2-(methylthio)benzothiazole (Chemical Formula: C₈H₆BrNS₂, CAS No: 474966-97-7).[3] It details its synthesis and structural characteristics. In the absence of direct biological data, this guide presents a logical framework for its potential activities based on the established pharmacology of analogous compounds.

Synthesis and Characterization

The synthesis of 6-Bromo-2-(methylthio)benzothiazole has been reported via the bromination of 2-(methylthio)benzothiazole.[2][4]

Experimental Protocol: Synthesis of 6-Bromo-2-(methylthio)benzothiazole[2][4]

To a suspension of 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol) in 50 ml of methanol, pure Br₂ (1.5 ml) was added dropwise in portions (5 drops every 20 minutes). The reaction mixture was stirred extensively for 8 hours. The resulting precipitate was separated from the reaction mixture and washed with three 50 ml portions of ice-cold methanol. The white solid residue was then crystallized from absolute ethanol to yield 6-Bromo-2-(methylthio)benzothiazole.

Table 1: Physicochemical and Crystallographic Data for 6-Bromo-2-(methylthio)benzothiazole

PropertyValueReference
Molecular FormulaC₈H₆BrNS₂[3]
CAS Number474966-97-7[3]
Melting Point98-101°C[2][4]
Crystal SystemMonoclinic[2]
Space GroupP2₁/c[2]
Dihedral Angle (Benzene/Thiazole rings)0.9 (1)°[2]

Potential Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activity of 6-Bromo-2-(methylthio)benzothiazole is limited, the extensive research on related benzothiazole derivatives provides a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

Numerous 6-bromo substituted benzothiazole derivatives have demonstrated significant anticancer properties. For instance, various 2,6-disubstituted benzothiazoles have been studied for their activity against a range of cancer cell lines, including breast, lung, and colon cancer.[5][6] The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis through intrinsic mitochondrial pathways.[7]

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Naphthalimide-benzothiazole derivative 66HT-29 (Colon)3.72 ± 0.3[5]
Naphthalimide-benzothiazole derivative 66A549 (Lung)4.074 ± 0.3[5]
Naphthalimide-benzothiazole derivative 66MCF-7 (Breast)7.91 ± 0.4[5]
Naphthalimide-benzothiazole derivative 67HT-29 (Colon)3.47 ± 0.2[5]
Naphthalimide-benzothiazole derivative 67A549 (Lung)3.89 ± 0.3[5]
Naphthalimide-benzothiazole derivative 67MCF-7 (Breast)5.08 ± 0.3[5]
Sulphonamide based BTA 40MCF-7 (Breast)34.5[6]
Sulphonamide based BTA 40HeLa (Cervical)44.15[6]
Sulphonamide based BTA 40MG63 (Osteosarcoma)36.1[6]
Indole based BTA 55HT-29 (Colon)0.024[5]
Indole based BTA 55H460 (Lung)0.29[5]
Indole based BTA 55A549 (Lung)0.84[5]
Indole based BTA 55MDA-MB-231 (Breast)0.88[5]

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies A 6-Bromo-2-(methylthio)benzothiazole B Cancer Cell Line Panel (e.g., Breast, Colon, Lung) A->B Treat C Cytotoxicity Assays (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assays (e.g., Annexin V/PI) D->E If Active F Cell Cycle Analysis D->F I Xenograft Mouse Model D->I If Promising G Western Blot for Apoptotic Markers (e.g., Caspases, Bcl-2) E->G H Signaling Pathway Analysis (e.g., STAT3, NF-κB) G->H J Tumor Growth Inhibition I->J

Caption: Potential inhibition of the STAT3 signaling pathway by benzothiazole compounds.

Potential Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. The proposed mechanisms often involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade and the inhibition of cyclooxygenase (COX) enzymes. Hypothesized Anti-inflammatory Mechanism via NF-κB Pathway

cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Cytokines IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB/IκBα Btd 6-Bromo-2-(methylthio) benzothiazole Btd->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes

References

An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromo-2-(methylthio)benzo[d]thiazole, including its synthesis, structural characteristics, and a discussion of the potential biological activities associated with its core benzothiazole scaffold.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound featuring a benzothiazole core. The presence of a bromine atom and a methylthio group at specific positions influences its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
IUPAC Name 6-bromo-2-(methylthio)-1,3-benzothiazole
Alternate IUPAC Name 6-bromo-1,3-benzothiazol-2-yl methyl sulfide[1]
CAS Number 474966-97-7[2][3]
Molecular Formula C₈H₆BrNS₂[2][3]
Molecular Weight 260.17 g/mol [2][3]
Canonical SMILES CSC1=NC2=C(S1)C=C(C=C2)Br
InChI Key HTHXCBXPHYBLOQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValue
Physical Form Solid[4]
Melting Point 98-101 °C[1][2]
Solubility Soluble in ethanol[1][2]
Storage Temperature Room temperature, sealed in a dry environment[4]

Table 3: Spectroscopic and Analytical Data

Data TypeCharacteristics
Mass Spectrometry m/z: 258.91 (100.0%), 260.91 (97.3%) due to bromine isotopes (⁷⁹Br and ⁸¹Br)[1]
Elemental Analysis C, 36.93%; H, 2.32%; Br, 30.71%; N, 5.38%; S, 24.65%[1]

Experimental Protocols

2.1. Synthesis of this compound

A common synthetic route involves the direct bromination of 2-(methylthio)benzo[d]thiazole. The following protocol is based on published literature[1][2]:

Materials:

  • 2-(methylthio)benzo[d]thiazole (0.025 mol)

  • Methanol (50 ml)

  • Bromine (1.5 ml)

  • Ice-cold methanol for washing

Procedure:

  • Suspend 2-(methylthio)benzo[d]thiazole in methanol.

  • Add pure bromine dropwise in small portions (e.g., 5 drops every 20 minutes) to the suspension.

  • Stir the reaction mixture vigorously for 8 hours at room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with three portions of ice-cold methanol.

  • The white solid residue can be further purified by crystallization from absolute ethanol.

Diagram 1: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start1 2-(methylthio)benzo[d]thiazole reaction Dropwise addition of Bromine Stirring for 8 hours start1->reaction start2 Bromine (Br2) start2->reaction start3 Methanol (Solvent) start3->reaction filtration Filtration reaction->filtration washing Washing with cold Methanol filtration->washing crystallization Crystallization from Ethanol washing->crystallization product This compound crystallization->product

Caption: Workflow for the synthesis of this compound.

2.2. Single-Crystal X-ray Crystallography

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The experiment was conducted at 100 K[3].

Experimental Details:

  • Diffractometer: Oxford Diffraction Xcalibur S

  • Radiation: Mo Kα

  • Data Collection: A multi-scan absorption correction was applied.

The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall planarity of the molecule.

Table 4: Crystallographic Data

ParameterValue
Crystal System Monoclinic[2]
Space Group P2₁/c
a 9.7843 (4) Å[2]
b 3.9514 (2) Å[2]
c 11.6076 (5) Å[2]
β 96.353 (4)°[2]
Volume 446.01 (3) ų[2]
Z 2[2]

The molecule is nearly planar, with a dihedral angle of 0.9(1)° between the benzene and thiazole rings[1][3].

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, the benzothiazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities[5][6]. Derivatives of benzothiazole have been investigated for a variety of therapeutic applications.

Potential Areas of Interest:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines[6][7]. Their mechanisms of action can include the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

  • Enzyme Inhibition: The benzothiazole nucleus is a component of molecules that can inhibit enzymes such as cholinesterases (relevant to Alzheimer's disease) and tyrosinase (involved in melanogenesis)[5][8][9].

  • Antimicrobial and Antifungal Activity: The benzothiazole scaffold is present in numerous compounds with demonstrated activity against a range of bacteria and fungi[10].

It is important to note that the specific biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies. The presence and position of the bromo and methylthio substituents are expected to significantly modulate the biological activity compared to other benzothiazole derivatives.

Diagram 2: Potential Drug Discovery Pathways for Benzothiazole Derivatives

G cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization & Preclinical Development start Benzothiazole Scaffold (e.g., this compound) anticancer Anticancer Assays (e.g., Cytotoxicity against cancer cell lines) start->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Cholinesterase, Tyrosinase) start->enzyme apoptosis Apoptosis Induction anticancer->apoptosis cell_cycle Cell Cycle Arrest anticancer->cell_cycle sar Structure-Activity Relationship (SAR) antimicrobial->sar enzyme_kinetics Enzyme Kinetics enzyme->enzyme_kinetics apoptosis->sar cell_cycle->sar enzyme_kinetics->sar adme ADME/Tox Studies sar->adme

Caption: A logical workflow for investigating the therapeutic potential of benzothiazole derivatives.

Conclusion

This compound is a well-characterized compound with established synthetic and structural data. While its specific biological activities remain to be fully explored, its benzothiazole core suggests potential for applications in drug discovery, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. Further research is warranted to elucidate the specific biological profile of this compound and to explore its potential as a lead molecule for therapeutic development.

References

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Brominated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has long been a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of bromine atoms to this scaffold has been shown to significantly modulate and enhance its biological activities, opening new avenues for drug discovery and development. This technical guide provides an in-depth exploration of the biological potential of brominated benzothiazoles, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It offers a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support further research and development in this promising area.

Anticancer Activity of Brominated Benzothiazoles

Brominated benzothiazoles have emerged as a potent class of anticancer agents, exhibiting significant cytotoxicity against a range of human cancer cell lines. The strategic placement of bromine atoms on the benzothiazole core, often in combination with other functional groups, has been shown to be crucial for their antitumor efficacy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected brominated benzothiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.

Compound NameCancer Cell LineIC50 ValueReference
N-(5-bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamideSKRB-3 (Breast Cancer)1.2 nM--INVALID-LINK--[1]
SW620 (Colon Adenocarcinoma)4.3 nM--INVALID-LINK--[1]
A549 (Lung Carcinoma)44 nM--INVALID-LINK--[1]
HepG2 (Hepatocellular Carcinoma)48 nM--INVALID-LINK--[1]
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast Cancer)1.2 nM--INVALID-LINK--[2][3]
SW620 (Colon Adenocarcinoma)4.3 nM--INVALID-LINK--[2][3]
A549 (Lung Carcinoma)44 nM--INVALID-LINK--[2][3]
HepG2 (Hepatocellular Carcinoma)48 nM--INVALID-LINK--[2][3]
2-Amino-6-bromobenzothiazole derivativesVarious Cancer Cell LinesActivity Reported--INVALID-LINK--
Mechanism of Action: Inhibition of Signaling Pathways

Several studies suggest that the anticancer activity of brominated benzothiazoles is mediated through the inhibition of critical signaling pathways involved in cancer cell proliferation, survival, and migration. Notably, the AKT and ERK signaling pathways have been identified as key targets.[4]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse ERK ERK ERK->CellResponse MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF BrominatedBenzothiazole Brominated Benzothiazole BrominatedBenzothiazole->AKT Inhibition BrominatedBenzothiazole->ERK Inhibition

Inhibition of AKT and ERK Signaling Pathways by Brominated Benzothiazoles.

Antimicrobial Activity of Brominated Benzothiazoles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Brominated benzothiazoles have demonstrated promising activity against a variety of bacterial and fungal strains, highlighting their potential as a new class of anti-infective drugs.

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected brominated benzothiazole derivatives, presenting zones of inhibition (ZOI) and minimum inhibitory concentrations (MIC).

CompoundMicroorganismMethodResult (ZOI/MIC)Reference
7-bromo-benzothiazole derivative (43b)Staphylococcus aureusAgar DiffusionZOI = 21-27 mm--INVALID-LINK--[5]
Bacillus subtilisAgar DiffusionZOI = 21-27 mm--INVALID-LINK--[5]
Escherichia coliAgar DiffusionZOI = 21-27 mm--INVALID-LINK--[5]
Bromo-substituted benzothiazoleAspergillus nigerAgar DiffusionGood Activity--INVALID-LINK--[6]

Antiviral and Enzyme Inhibitory Activities

Beyond their anticancer and antimicrobial properties, brominated benzothiazoles have also been investigated for their potential as antiviral agents and enzyme inhibitors.

Antiviral Activity

Several studies have explored the antiviral potential of benzothiazole derivatives, including brominated analogs. For instance, certain substituted bromobenzothiazoles have been tested against the Human Cytomegalovirus (HCMV).[7]

Enzyme Inhibition

Brominated benzothiazoles have shown inhibitory activity against various enzymes, suggesting their potential in treating a range of diseases. For example, benzo[d]thiazol-2-yl 4-bromobenzenesulfonate has been identified as an inhibitor of pancreatic lipase.[8]

CompoundEnzymeIC50 ValueReference
Benzo[d]thiazol-2-yl 4-bromobenzenesulfonatePancreatic Lipase22.73 ± 4.15 µM--INVALID-LINK--[8]
2-Amino-6-bromobenzothiazole derivativesUreasePotent Inhibition--INVALID-LINK--[9]

Synthesis of Brominated Benzothiazoles

The synthesis of brominated benzothiazoles typically involves the introduction of a bromine atom onto the benzothiazole core or the use of brominated anilines as starting materials.

Proposed Synthesis of a Potent Anticancer Agent

The following diagram illustrates a proposed multi-step synthesis for N-(5-bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide, a highly potent anticancer agent. This pathway is based on established synthetic methodologies for benzothiazole derivatives.

Synthesis_Workflow A 4-Bromoaniline B 2-Amino-6-bromobenzothiazole A->B KSCN, Br2, AcOH C 6-Amino-benzothiazole-2-thiol B->C CS2, Base D 6-(2-Chloroacetamido) benzothiazole-2-thiol C->D Chloroacetyl chloride, Base F N-(5-bromopyridin-2-yl)-2-(6-(2-chloroacetamido) benzo[d]thiazol-2-ylthio)acetamide (Final Product) D->F Coupling with E E 2-Chloro-N-(5-bromopyridin-2-yl) acetamide

Proposed synthetic workflow for a potent brominated benzothiazole anticancer agent.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Amino-6-bromobenzothiazole

Materials:

  • 4-bromoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve 4-bromoaniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-6-bromobenzothiazole.[10]

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the brominated benzothiazole compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.[2][11][12][13]

Agar Diffusion Assay for Antimicrobial Activity

Principle: This method tests the antimicrobial activity of a substance by observing the zone of growth inhibition it creates on an agar plate inoculated with a specific microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Compound Application: Create wells in the agar and add a known concentration of the brominated benzothiazole solution into each well. Alternatively, impregnate sterile paper discs with the compound solution and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well or disc where microbial growth is inhibited.[14][15]

Western Blot Analysis for AKT and ERK Signaling

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Procedure:

  • Cell Lysis: Treat cancer cells with the brominated benzothiazole compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of AKT and ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of AKT and ERK.[1][6]

Conclusion and Future Perspectives

Brominated benzothiazoles represent a highly promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. The data presented in this guide underscore the potent and broad-spectrum activity of these molecules. The detailed experimental protocols provide a solid foundation for researchers to further investigate their mechanisms of action and to optimize their structure-activity relationships.

Future research should focus on in vivo efficacy studies of the most potent compounds, as well as comprehensive pharmacokinetic and toxicological profiling. The elucidation of precise molecular targets and the exploration of combination therapies could further enhance the therapeutic utility of brominated benzothiazoles. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse analogs with improved potency and selectivity. The insights provided in this technical guide are intended to catalyze further innovation in the exciting and rapidly evolving field of brominated benzothiazole research.

References

Unraveling the Enigma: A Hypothesized Mechanism of Action for 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothesized mechanism of action for 6-Bromo-2-(methylthio)benzo[d]thiazole. This hypothesis is formulated based on an extensive review of the scientific literature pertaining to the biological activities of the broader benzothiazole class of compounds. As of the latest literature review, specific mechanistic studies for this compound have not been extensively published. The information herein is intended for research and informational purposes and should be treated as a theoretical framework for further investigation.

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, most notably as anticancer agents. This technical guide puts forth a hypothesized mechanism of action for a specific derivative, this compound. Based on the well-documented activities of structurally related benzothiazoles, it is proposed that this compound exerts its primary biological effects, particularly its potential anticancer activity, through the inhibition of key cellular enzymes essential for cancer cell proliferation and survival.

Potential enzyme targets for the benzothiazole class include, but are not limited to, protein kinases (such as tyrosine kinases), carbonic anhydrases (especially those associated with hypoxic tumors), and NRH:quinone oxidoreductase 2 (NQO2). The proposed mechanism posits that this compound acts as a competitive inhibitor, binding to the active site of these enzymes and disrupting downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis. This guide will explore the evidence supporting this hypothesis, present available quantitative data for analogous compounds, detail relevant experimental protocols, and visualize the proposed molecular interactions and pathway disruptions.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benz

The Benzothiazole Scaffold: A Comprehensive Technical Guide to its Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including the fusion of a benzene ring to a thiazole ring, impart a wide range of pharmacological activities. This versatile core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][3] Derivatives of benzothiazole have demonstrated significant potential in the treatment of a multitude of diseases, leading to the development of clinically approved drugs and numerous compounds in various stages of clinical investigation.[1][4] This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of benzothiazole derivatives in modern drug discovery.

Therapeutic Applications and Mechanisms of Action

The broad therapeutic profile of benzothiazole derivatives can be attributed to their ability to interact with a diverse array of biological targets.[1][5] These interactions modulate key signaling pathways implicated in the pathophysiology of various diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of tumor cell lines.[1][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation, survival, and metastasis.[7][8]

One of the key pathways targeted by benzothiazole derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[8][9][10] By inhibiting components of this pathway, these compounds can effectively halt cell cycle progression and induce apoptosis.[11] Additionally, some benzothiazole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1][11][12] The inhibition of the JAK/STAT signaling pathway is another mechanism through which these compounds exert their anticancer effects.[7][13]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K inhibits Benzothiazole->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by benzothiazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the development of novel therapeutic agents.[13] Benzothiazole derivatives have emerged as a promising class of antimicrobial compounds with activity against a range of pathogenic bacteria and fungi.[2][3] Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as dihydroorotase and DNA gyrase.[13][14]

Neuroprotective Activity

Several benzothiazole derivatives have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][15][16] Riluzole, a clinically approved drug for amyotrophic lateral sclerosis (ALS), is a notable example.[16][17] The neuroprotective effects of these compounds are attributed to various mechanisms, including the modulation of glutamate neurotransmission, inhibition of amyloid-beta aggregation, and antioxidant properties.[3][17][18][19]

Anti-inflammatory and Antidiabetic Activities

Benzothiazole derivatives have also demonstrated significant anti-inflammatory and antidiabetic properties.[20][21][22] Their anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines.[23][24] In the context of diabetes, certain derivatives have shown the ability to inhibit enzymes like alpha-amylase and have demonstrated hypoglycemic effects in preclinical models.[20][21][25]

Data Presentation: Quantitative Analysis of Benzothiazole Derivatives

The following tables summarize the in vitro activity of selected benzothiazole derivatives across various therapeutic areas.

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 values in µM)

Compound IDHCT-116 (Colon)HEPG-2 (Liver)MCF-7 (Breast)A549 (Lung)Reference
4a 5.617.923.84-[26]
4e --6.11-[26]
8a 13.8918.1010.86-[26]
Compound 12 0.015 (HT29)--1.53[27]
Compound 55 0.024 (HT29)--0.84[27]
Compound 66 3.72 (HT29)-7.914.074[1]
Compound A -56.98 (24h)--[14]
Compound B -59.17 (24h)--[14]

Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC values in µg/mL)

Compound IDS. aureusB. subtilisE. coliC. albicansA. nigerReference
Compound 3 5025252550[13]
Compound 4 50252550100[13]
Compound 10 200100100100100[13]
Compound 12 1005050100200[13]
A07 15.6-7.81--[19]

Table 3: Neuroprotective and Anti-inflammatory Activity of Benzothiazole Derivatives

Compound IDActivity TypeAssayIC50/ED50/InhibitionReference
4f NeuroprotectiveAChE Inhibition23.4 nM (IC50)[28]
4f NeuroprotectiveMAO-B Inhibition40.3 nM (IC50)[28]
4f NeuroprotectiveAβ Aggregation Inhibition90.6% at 1 µM[18]
4m NeuroprotectiveAβ Aggregation Inhibition88.9% at 1 µM[18]
3n AnticonvulsantMES Test46.1 mg/kg (ED50)[29]
3q AnticonvulsantMES Test64.3 mg/kg (ED50)[29]
BMP326 Anti-inflammatoryNO Production InhibitionSignificant at 5-20 µM[23]
Compound A Anti-inflammatoryCOX-2 InhibitionSignificant reduction at 100 µM
Compound B Anti-inflammatoryiNOS InhibitionSignificant reduction at 100 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of benzothiazole derivatives.

Synthesis of 2-Aminobenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-aminobenzothiazole derivatives via the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by substitution with various amines.[1][30]

Step 1: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole

  • Dissolve 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (0.05 mol) dropwise to the stirred solution.

  • Continue stirring the reaction mixture for approximately 6 hours at room temperature.

  • Filter the reaction mixture to remove the precipitated amine hydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure (1'-chloroacetyl)-2-aminobenzothiazole.

Step 2: Synthesis of Final 2-Aminobenzothiazole Derivatives

  • To a solution of (1'-chloroacetyl)-2-aminobenzothiazole (0.01 mol) in an appropriate solvent (e.g., ethanol, DMF), add the desired amine or piperazine derivative (0.01 mol).

  • Add a base, such as potassium carbonate or triethylamine, to the reaction mixture.

  • Reflux the mixture for a specified period (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 2-aminobenzothiazole derivative.

experimental_workflow start Start synthesis Synthesis of Benzothiazole Derivatives start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification invitro_screening In Vitro Screening purification->invitro_screening anticancer Anticancer Assays (MTT, Cell Cycle) invitro_screening->anticancer antimicrobial Antimicrobial Assays (MIC Determination) invitro_screening->antimicrobial neuroprotective Neuroprotective Assays (Aβ Aggregation, AChE) invitro_screening->neuroprotective anti_inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) invitro_screening->anti_inflammatory data_analysis Data Analysis (IC50/EC50 Determination) anticancer->data_analysis antimicrobial->data_analysis neuroprotective->data_analysis anti_inflammatory->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end End lead_optimization->end

Caption: General workflow for synthesis and in vitro evaluation.

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][31][32]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[26][33][34]

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1).

  • Compound Dilution: Prepare serial dilutions of the benzothiazole derivatives in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the master mix, the test compound at various concentrations, and the recombinant human VEGFR-2 kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The benzothiazole scaffold continues to be a cornerstone in the field of medicinal chemistry, offering a remarkable versatility that has led to the development of a wide range of therapeutic agents. The structural simplicity and synthetic accessibility of the benzothiazole core, coupled with its diverse pharmacological activities, make it an attractive starting point for the design of novel drug candidates.[1] Further exploration of the chemical space around this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of new and more effective treatments for a myriad of human diseases.

References

The Versatile Scaffold: A Technical Guide to the Synthesis and Application of 6-Bromo-2-(methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core is a privileged scaffold in medicinal chemistry, with a remarkable track record in the development of therapeutic agents. Among its many derivatives, 6-Bromo-2-(methylthio)benzothiazole stands out as a versatile building block, offering multiple reaction sites for the synthesis of diverse compound libraries. This technical guide provides an in-depth overview of the synthesis of this key intermediate and explores its application in the creation of novel molecules with significant therapeutic potential.

Synthesis of the Core Scaffold

The foundational step in utilizing this scaffold is its efficient synthesis. A reliable method for the preparation of 6-Bromo-2-(methylthio)benzothiazole has been reported, starting from 2-(methylthio)benzo[d]thiazole.

Experimental Protocol: Synthesis of 6-Bromo-2-(methylthio)benzothiazole[1]

To a suspension of 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol) in 50 ml of methanol, pure Br2 (1.5 ml) is added dropwise in portions (5 drops every 20 minutes). The reaction mixture is stirred extensively for 8 hours. The resulting precipitate is then separated and washed with three 50 ml portions of ice-cold methanol. The collected white solid residue is crystallized from absolute ethanol to yield 6-Bromo-2-(methylthio)benzothiazole.

Starting MaterialReagentsSolventReaction TimeProduct
2-(methylthio)benzo[d]thiazoleBromine (Br2)Methanol8 hours6-Bromo-2-(methylthio)benzothiazole

Key Functionalization Reactions

The strategic placement of a bromine atom at the 6-position and a methylthio group at the 2-position provides two distinct handles for chemical modification. This allows for a modular approach to the synthesis of a wide range of derivatives.

Suzuki Cross-Coupling at the 6-Position

Representative Experimental Workflow: Suzuki Cross-Coupling

Suzuki_Coupling reagents Combine: - 6-Bromo-2-(methylthio)benzothiazole - Arylboronic acid - Base (e.g., K2CO3) - Solvent (e.g., DMF) catalyst Add Palladium Catalyst (e.g., PdCl2) and Ligand (e.g., 2-phenylimidazole) reagents->catalyst reaction Heat Reaction Mixture (e.g., 120 °C) catalyst->reaction workup Work-up and Purification reaction->workup product 6-Aryl-2-(methylthio)benzothiazole workup->product

Caption: Generalized workflow for Suzuki cross-coupling.

Oxidation of the 2-(Methylthio) Group

The sulfur atom of the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone.[1] This transformation alters the electronic properties of the benzothiazole ring and introduces a new functional group that can participate in further reactions.

Reaction Scheme: Oxidation of 2-(Methylthio)benzothiazole

Oxidation start 6-Bromo-2-(methylthio)benzothiazole sulfoxide 6-Bromo-2-(methylsulfinyl)benzothiazole start->sulfoxide [O] sulfone 6-Bromo-2-(methylsulfonyl)benzothiazole sulfoxide->sulfone [O]

Caption: Stepwise oxidation of the methylthio group.

Nucleophilic Substitution at the 2-Position

The 2-methylthio group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as amines, at this position. This is a crucial step in the synthesis of many biologically active benzothiazole derivatives. A particularly important transformation is the synthesis of 2-hydrazinyl-6-bromobenzothiazole, a key precursor for the synthesis of hydrazone derivatives with potent anti-cancer activity.[2][3]

Synthetic Pathway to 2-Hydrazinyl Derivatives

Hydrazine_Synthesis start 6-Bromo-2-(methylthio)benzothiazole intermediate 2-Amino-6-bromobenzothiazole start->intermediate Amination product 2-Hydrazinyl-6-bromobenzothiazole intermediate->product Hydrazinolysis

Caption: Synthesis of a key hydrazinyl intermediate.

Applications in Drug Discovery

Derivatives of the 6-Bromo-2-(methylthio)benzothiazole scaffold have shown significant promise in various therapeutic areas, particularly in oncology and neurodegenerative diseases.

Anticancer Activity

Many 2-substituted benzothiazole derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation. For instance, certain derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor angiogenesis and metastasis.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Metastasis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->RTK Inhibition

References

Methodological & Application

Synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole, a key intermediate in the development of various biologically active compounds. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of therapeutic agents.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom and a methylthio group at specific positions of the benzothiazole core can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable building block for drug discovery and development. This protocol outlines a straightforward and efficient method for its preparation.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material2-(methylthio)benzo[d]thiazole[1]
ReagentBromine (Br₂)[1]
SolventMethanol[1]
Reaction Time8 hours[1]
Yield93%[1]
Melting Point98-101°C[1]
Molecular FormulaC₈H₆BrNS₂[1]

Experimental Protocol

This protocol is based on the successful synthesis reported in the literature.[1]

Materials:

  • 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)

  • Pure Bromine (Br₂) (1.5 mL)

  • Methanol (50 mL for reaction, plus additional for washing)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Stir bar

  • Buchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • Suspend 5.01 g (0.025 mol) of 2-(methylthio)benzo[d]thiazole in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the suspension to ensure homogeneity.

  • Add 1.5 mL of pure bromine dropwise to the suspension in portions (approximately 5 drops every 20 minutes) using a dropping funnel.

  • Continue to stir the reaction mixture extensively for 8 hours at room temperature.

  • After 8 hours, a precipitate will have formed. Separate the precipitate from the reaction mixture by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with three portions of ice-cold methanol (50 mL each).

  • The resulting white solid is the desired product, this compound.

  • The crude product can be further purified by crystallization from absolute ethanol to obtain single crystals.

Characterization:

The final product can be characterized by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Suspend 2-(methylthio)benzo[d]thiazole in Methanol Start->Reactants Add_Br2 Add Bromine (Br₂) dropwise Reactants->Add_Br2 Stir Stir for 8 hours at Room Temperature Add_Br2->Stir Precipitate Precipitate Formation Stir->Precipitate Filter Filter the Precipitate Precipitate->Filter Wash Wash with ice-cold Methanol Filter->Wash Product This compound Wash->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • All procedures should be carried out by trained personnel in a laboratory setting.

This protocol provides a reliable method for the synthesis of this compound. For the synthesis of the starting material, 2-(methylthio)benzo[d]thiazole, one can refer to general methods for the synthesis of 2-mercaptobenzothiazoles followed by methylation.[2][3] These methods often involve the reaction of an appropriate aniline with carbon disulfide or other sulfur-containing reagents.[2]

References

Application Notes and Protocols for Suzuki Coupling Reactions of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has been extensively applied in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The targeted functionalization of the benzothiazole core via Suzuki coupling allows for the generation of diverse chemical libraries essential for drug discovery and development programs.

This document provides detailed application notes and generalized protocols for the Suzuki coupling reaction of 6-Bromo-2-(methylthio)benzo[d]thiazole with various arylboronic acids. While specific literature on this particular substrate is limited, the methodologies presented here are based on established procedures for structurally similar bromobenzothiazole derivatives and serve as a robust starting point for reaction optimization.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle that consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1][2]

Data Presentation: Representative Suzuki Coupling Reaction Parameters

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromo-substituted benzothiazole derivatives with arylboronic acids. This data, derived from analogous reactions, can serve as a guide for optimizing the conditions for this compound.

EntryBromobenzothiazole SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-6-bromobenzothiazoleTolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O (4:1)9531Moderate
22-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF/H₂O953164
32-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1)K₂CO₃ (2)DMF12017-4880-95[3]
42'-Bromo-2-arylbenzothiazoleVarious arylboronic acidsPd₂(dba)₃ (10)Na₂CO₃ (2)Dioxane/H₂O (2:1)Reflux4up to 99
5N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acidPd(0) catalyst-1,4-Dioxane80-100-80

Experimental Protocols

The following protocols are generalized starting points for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-(methylthio)benzo[d]thiazole.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (5-10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or a mixture of 1,4-Dioxane and Water

  • Microwave-safe reaction vial

Procedure:

  • In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[2]

  • Add the appropriate solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[2]

  • After cooling, filter the reaction mixture and purify the product using standard procedures as described in the general protocol.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 Ar-Pd(II)L₂-X oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 Ar-Pd(II)L₂-R transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Regeneration reactants Ar-X + R-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow setup Reaction Setup reactants Combine Reactants: - this compound - Arylboronic Acid - Base setup->reactants catalyst Add Catalyst System reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Reaction solvent->reaction heat Heat to Reaction Temp. reaction->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Work-up & Purification monitor->workup quench Quench Reaction workup->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analysis Analysis purify->analysis characterize Characterize Product (NMR, MS, etc.) analysis->characterize

Caption: General workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: 6-Bromo-2-(methylthio)benzo[d]thiazole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-2-(methylthio)benzo[d]thiazole as a key intermediate in chemical synthesis. The benzothiazole scaffold is a prominent feature in many pharmacologically active compounds, and the strategic placement of a bromo and a methylthio group offers a versatile platform for constructing a diverse array of derivatives.[1][2][3][4]

The inherent reactivity of the C-Br bond allows for various cross-coupling reactions, while the methylthio group can be manipulated, for instance, through oxidation to a sulfone, which can then serve as a leaving group for nucleophilic substitution. These reactive sites enable the introduction of diverse functionalities, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Benzothiazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 474966-97-7[7]
Molecular Formula C₈H₆BrNS₂[8][9]
Appearance White solid[8]
Melting Point 98-101 °C[8]

Synthetic Applications and Protocols

This compound is a valuable starting material for the synthesis of more complex heterocyclic systems. The following sections detail its application in the synthesis of various derivatives and provide exemplary protocols.

Synthesis of Substituted Benzothiazole Derivatives

The bromo substituent at the 6-position serves as a handle for introducing various aryl or alkyl groups via cross-coupling reactions. The methylthio group at the 2-position can be a precursor for other functionalities.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-(methylthio)benzo[d]thiazole derivative.

Quantitative Data for Synthesized Derivatives

The following table summarizes the yields for representative Suzuki-Miyaura cross-coupling reactions.

Arylboronic AcidProductYield (%)
Phenylboronic acid6-Phenyl-2-(methylthio)benzo[d]thiazole85
4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-(methylthio)benzo[d]thiazole92
3-Pyridinylboronic acid6-(3-Pyridinyl)-2-(methylthio)benzo[d]thiazole78

Note: Yields are hypothetical and for illustrative purposes, as specific literature values for these exact reactions were not found in the initial search.

Modification of the 2-(Methylthio) Group

The methylthio group can be oxidized to a methylsulfonyl group, which is a good leaving group and can be displaced by various nucleophiles.

Experimental Protocol: Oxidation of the Methylthio Group

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 6-Bromo-2-(methylsulfonyl)benzo[d]thiazole, which can be purified by recrystallization or column chromatography.

Experimental Protocol: Nucleophilic Substitution of the Methylsulfonyl Group

Materials:

  • 6-Bromo-2-(methylsulfonyl)benzo[d]thiazole

  • Nucleophile (e.g., amine, alcohol, 1.5 equivalents)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

Procedure:

  • To a solution of 6-Bromo-2-(methylsulfonyl)benzo[d]thiazole (1.0 equivalent) in DMF, add the nucleophile (1.5 equivalents) and K₂CO₃ (2.0 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Biological Significance and Signaling Pathways

Benzothiazole derivatives are known to interact with various biological targets and signaling pathways, contributing to their diverse pharmacological activities.[1][6] For instance, certain benzothiazole derivatives have been investigated as inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and as ligands for receptors such as the histamine H3 receptor, which are implicated in cancer and neurodegenerative diseases, respectively.[6]

The synthetic derivatives of this compound can be screened for their potential to modulate such pathways. For example, the introduction of specific aryl groups at the 6-position could lead to compounds with enhanced affinity for particular protein targets.

Illustrative Signaling Pathway: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is often observed in cancer. The diagram below illustrates a simplified representation of this pathway, which could be a target for novel benzothiazole derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Survival Inhibitor Benzothiazole Derivative

Caption: Simplified PI3K/Akt signaling pathway, a potential target for benzothiazole derivatives.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.

experimental_workflow Start This compound Reaction1 Suzuki Cross-Coupling (Synthesis of 6-Aryl derivatives) Start->Reaction1 Reaction2 Oxidation of Methylthio Group (Synthesis of Sulfone) Start->Reaction2 Purification Purification (Column Chromatography, Recrystallization) Reaction1->Purification Reaction3 Nucleophilic Substitution (Synthesis of 2-Amino/Alkoxy derivatives) Reaction2->Reaction3 Reaction3->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Enzyme Inhibition Assays) Characterization->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesis and evaluation of derivatives.

References

Application Notes and Protocols: Derivatization of 6-Bromo-2-(methylthio)benzothiazole for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-Bromo-2-(methylthio)benzothiazole, a promising scaffold for the development of novel anticancer agents. This document outlines detailed synthetic protocols, presents quantitative anticancer activity data for analogous compounds, and describes the underlying mechanism of action involving the inhibition of key signaling pathways.

Introduction

Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. The benzothiazole nucleus, a fusion of benzene and thiazole rings, offers a versatile platform for structural modification to enhance therapeutic efficacy and selectivity. In particular, substitutions at the 2 and 6-positions of the benzothiazole ring have been shown to be critical for modulating their biological activity.

The 6-bromo-2-(methylthio)benzothiazole scaffold is a key starting material for generating a diverse library of anticancer candidates. The bromine atom at the 6-position and the methylthio group at the 2-position provide reactive handles for introducing various functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Derivatization Strategies

The derivatization of 6-Bromo-2-(methylthio)benzothiazole can be approached through a multi-step synthetic strategy. The primary focus is on the modification of the 2-position, followed by potential diversification at the 6-position if desired. A key challenge is the transformation of the relatively inert 2-methylthio group into a more versatile functional group. A plausible and effective strategy involves a two-step process: conversion of the 2-methylthio group to a 2-chloro group, followed by nucleophilic substitution.

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the derivatization of 6-Bromo-2-(methylthio)benzothiazole.

G start 6-Bromo-2-(methylthio)benzothiazole step1 Oxidation to Sulfoxide/Sulfone start->step1 Oxidizing Agent (e.g., H2O2) step2 Conversion to 2-Chloro-6-bromobenzothiazole step1->step2 Chlorinating Agent (e.g., SO2Cl2) step3 Nucleophilic Substitution step2->step3 Various Nucleophiles (Amines, Hydrazines, etc.) step4 Diverse 2-Substituted-6-bromobenzothiazole Derivatives step3->step4

Caption: Proposed synthetic workflow for derivatizing 6-Bromo-2-(methylthio)benzothiazole.

Experimental Protocols

General Synthesis of 2-Amino-6-bromobenzothiazole Derivatives

This protocol outlines a general procedure for the synthesis of 2-amino-6-bromobenzothiazole derivatives, which are key intermediates for further derivatization.

Materials:

  • 4-Bromoaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Appropriate aromatic amines or other nucleophiles

  • Solvents (e.g., DMF, Ethanol)

  • Base (e.g., K2CO3)

Procedure:

  • Synthesis of 2-Amino-6-bromobenzothiazole:

    • Dissolve 4-bromoaniline and potassium thiocyanate in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid while maintaining the temperature below 10°C.

    • After the addition is complete, reflux the mixture for several hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Neutralize with a suitable base (e.g., ammonia solution) to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 2-amino-6-bromobenzothiazole.

  • Nucleophilic Substitution at the 2-Position:

    • To a solution of 2-amino-6-bromobenzothiazole in a suitable solvent (e.g., DMF), add the desired nucleophile (e.g., an aromatic amine) and a base (e.g., K2CO3).

    • Heat the reaction mixture at an appropriate temperature for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and pour it into water to precipitate the product.

    • Filter, wash with water, and purify by column chromatography or recrystallization to yield the final 2-substituted-6-bromobenzothiazole derivative.

Anticancer Activity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized benzothiazole derivatives in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[2]

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.[2]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

    • Shake the plates gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values) of various 2,6-disubstituted benzothiazole derivatives against different human cancer cell lines. This data provides a valuable reference for structure-activity relationship (SAR) studies.

Compound ID2-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
1 -NH-SO2-Aryl-NO2MCF-734.5[4][5]
2 -NH-SO2-Aryl-NO2HeLa44.15[4][5]
3 -NH-SO2-Aryl-NO2MG6336.1[4][5]
4 Hydrazone derivative-BrCapan-10.6[6]
5 Hydrazone derivative-BrNCI-H4600.9[6]
6 Piperidine acetohydrazide-ClA549< 1[5]
7 Piperidine acetohydrazide-ClHT-290.03[5]
8 Piperidine acetohydrazide-ClMCF-70.10[5]
9 Indole based hydrazine carboxamide-HHT290.015[5]
10 Indole based hydrazine carboxamide-HH4600.28[5]
11 Naphthalimide derivative-HHT-293.72[4]
12 Naphthalimide derivative-HA5494.074[4]
13 Naphthalimide derivative-HMCF-77.91[4]
14 Substituted bromopyridine acetamide-HSKRB-30.0012[5]
15 Substituted bromopyridine acetamide-HSW6200.0043[5]
16 Methoxybenzamide-HVarious1.1 - 8.8[5]

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of benzothiazole derivatives exert their anticancer effects by targeting key cellular signaling pathways that are often dysregulated in cancer. One of the most prominent targets is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[7][8][9]

PI3K/Akt Signaling Pathway

The following diagram illustrates the PI3K/Akt signaling pathway and the proposed point of intervention by benzothiazole derivatives.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Inhibition of PI3K by benzothiazole derivatives leads to a cascade of downstream effects, including the suppression of Akt and mTOR activity.[7] This ultimately results in the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.

Induction of Apoptosis

Many synthesized benzothiazole compounds have been shown to induce apoptosis in cancer cells.[10] This is a crucial mechanism for eliminating malignant cells. Apoptosis can be evaluated through various experimental assays, such as:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key caspases (e.g., caspase-3, -8, -9) can confirm the induction of apoptosis.

  • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. This can be visualized by agarose gel electrophoresis (DNA laddering) or quantified using TUNEL assays.

Conclusion

The derivatization of 6-Bromo-2-(methylthio)benzothiazole presents a promising avenue for the discovery of novel and potent anticancer agents. The synthetic strategies and experimental protocols outlined in these application notes provide a solid foundation for researchers to generate and evaluate a diverse library of compounds. The quantitative anticancer data and the understanding of the mechanism of action, particularly the inhibition of the PI3K/Akt pathway, will guide the rational design of more effective and selective benzothiazole-based cancer therapeutics. Further exploration of the structure-activity relationships will be instrumental in optimizing the lead compounds for preclinical and clinical development.

References

Application Notes and Protocols: Bromination of 2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the electrophilic bromination of 2-(methylthio)benzo[d]thiazole. The primary method described utilizes N-bromosuccinimide (NBS) as the brominating agent, a widely used reagent for selective bromination of aromatic and heterocyclic compounds.

Introduction

Brominated benzothiazole derivatives are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the benzothiazole ring provides a handle for further functionalization through various cross-coupling reactions. The following protocol outlines a common and effective method for the regioselective bromination of 2-(methylthio)benzo[d]thiazole.

Experimental Protocols

Method 1: Bromination using N-Bromosuccinimide (NBS) in a Halogenated Solvent

This protocol is adapted from a procedure for the bromination of a similar substrate, 2-(ethylthio)benzothiazole[1].

Materials:

  • 2-(methylthio)benzo[d]thiazole

  • N-bromosuccinimide (NBS)

  • Chloroform (CHCl₃) or other suitable lower halogenated hydrocarbon (e.g., dichloromethane)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(methylthio)benzo[d]thiazole in chloroform.

  • Reagent Addition: While stirring, add N-bromosuccinimide to the solution. The molar ratio of NBS to the 2-(methylthio)benzo[d]thiazole substrate is typically in the range of 1.2 to 1.8:1 for monobromination[1].

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature with continuous stirring. The reaction time is generally between 5 to 10 hours[1]. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with additional chloroform or dichloromethane (e.g., 3 x 10 mL)[2].

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate[2].

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired brominated 2-(methylthio)benzo[d]thiazole[2].

Method 2: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is based on the electrophilic aromatic bromination of a related heterocyclic compound[2].

Materials:

  • 2-(methylthio)benzo[d]thiazole

  • N-bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Cooling bath (ice-salt or dry ice-acetone)

Procedure:

  • Reaction Setup: Dissolve 2-(methylthio)benzo[d]thiazole in acetonitrile in a round-bottom flask and cool the solution to -10 °C using a cooling bath[2].

  • Reagent Addition: Add N-bromosuccinimide (approximately 1.0 equivalent) to the cooled solution in one portion[2].

  • Reaction Conditions: Stir the resulting mixture at 0 °C. The reaction time can vary, for some substrates it is as short as 30 minutes, while for others it may take up to 8 hours[2]. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water (10 mL)[2].

  • Extraction: Extract the mixture with dichloromethane (3 x 10 mL)[2].

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[2].

  • Solvent Removal: Filter and concentrate the organic solution under reduced pressure[2].

  • Purification: Purify the residue by column chromatography on silica gel to yield the final product[2].

Data Presentation

The following table summarizes representative quantitative data for electrophilic bromination reactions of benzothiazole-related substrates using N-bromosuccinimide.

Starting MaterialBrominating AgentSolventTemperatureTimeYield (%)Reference
Compound 21 (a benzothiazole derivative)NBS (1.0 eq)MeCN-10 °C to 0 °C0.5 h92%[2]
Compound 27b (a benzothiazole derivative)NBS (1.0 eq)MeCN-10 °C to 0 °C8 h97%[2]
2-(ethylthio)benzothiazoleNBS (1.2-1.8 eq)CHCl₃Reflux5-10 hHigh (unspecified)[1]

Visualizations

Experimental Workflow for Bromination of 2-(methylthio)benzo[d]thiazole

Bromination_Workflow Experimental Workflow for Bromination start Start dissolve Dissolve 2-(methylthio)benzo[d]thiazole in appropriate solvent (e.g., CHCl3 or MeCN) start->dissolve cool Cool reaction mixture (if required, e.g., to -10°C) dissolve->cool Method 2 add_nbs Add N-Bromosuccinimide (NBS) dissolve->add_nbs Method 1 cool->add_nbs react Stir at specified temperature (e.g., 0°C or reflux) Monitor by TLC add_nbs->react workup Reaction Work-up react->workup quench Quench with water workup->quench extract Extract with organic solvent (e.g., CH2Cl2) quench->extract wash_dry Wash combined organic layers with brine and dry over Na2SO4 extract->wash_dry concentrate Filter and concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure brominated product purify->end

Caption: Workflow for the bromination of 2-(methylthio)benzo[d]thiazole.

References

Application of 6-Bromo-2-(methylthio)benzothiazole in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 6-Bromo-2-(methylthio)benzothiazole as a versatile starting material in medicinal chemistry. It includes detailed protocols for the synthesis of key intermediates and promising bioactive derivatives, along with quantitative data on their biological activities. Furthermore, relevant signaling pathways and experimental workflows are illustrated to guide researchers in the development of novel therapeutics.

Introduction

6-Bromo-2-(methylthio)benzothiazole is a key heterocyclic building block in the synthesis of a wide range of biologically active compounds. The benzothiazole scaffold itself is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The presence of a bromine atom at the 6-position offers a handle for further functionalization, often enhancing the biological potency of the resulting derivatives. The 2-(methylthio) group serves as a versatile precursor that can be readily converted into other key functional groups, such as amino and hydrazino moieties, thereby providing access to a diverse array of molecular architectures.

This application note will focus on the utility of 6-Bromo-2-(methylthio)benzothiazole in the development of anticancer and antimicrobial agents, providing detailed experimental procedures and biological data to support further research and drug discovery efforts.

Data Presentation

Table 1: Anticancer Activity of 6-Bromo-benzothiazole Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Citation
1 2-(4-aminophenyl)-6-bromobenzothiazoleMCF-7 (Breast)0.8[1]
A549 (Lung)1.2[1]
HCT116 (Colon)0.5[1]
2 6-Bromo-2-(4-pyridyl)benzothiazoleHeLa (Cervical)5.2[2][3]
HepG2 (Liver)7.8[2][3]
3 Ethyl 2-(6-bromo-1,3-benzothiazol-2-ylamino)acetateK562 (Leukemia)15.4[4]
Table 2: Antimicrobial Activity of 6-Bromo-benzothiazole Derivatives
Compound IDStructureMicroorganismMIC (µg/mL)Citation
4 6-Bromo-2-(phenylamino)benzothiazoleStaphylococcus aureus12.5[5]
Escherichia coli25[5]
Candida albicans50[5]
5 2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazineBacillus subtilis6.25[5]
Pseudomonas aeruginosa12.5[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-aminobenzothiazole from 6-Bromo-2-(methylthio)benzothiazole

This protocol describes a two-step synthesis to convert the 2-(methylthio) group to a 2-amino group, a crucial intermediate for many bioactive derivatives.

Step 1: Conversion to 2-Mercaptobenzothiazole

  • Materials: 6-Bromo-2-(methylthio)benzothiazole, Sodium sulfide (Na₂S), Ethanol, Water.

  • Procedure:

    • Dissolve 6-Bromo-2-(methylthio)benzothiazole (1 mmol) in ethanol (20 mL).

    • Add a solution of sodium sulfide (1.2 mmol) in water (5 mL).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Acidify the solution with dilute HCl to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 6-bromo-2-mercaptobenzothiazole.

Step 2: S-Alkylation followed by Amination

  • Materials: 6-Bromo-2-mercaptobenzothiazole, Methyl iodide, Sodium hydroxide, Ammonia solution, Ethanol.

  • Procedure:

    • Dissolve 6-bromo-2-mercaptobenzothiazole (1 mmol) in ethanol (15 mL) and add a solution of sodium hydroxide (1.1 mmol) in water (2 mL).

    • Add methyl iodide (1.2 mmol) dropwise and stir the mixture at room temperature for 2 hours.

    • To the resulting solution of 6-bromo-2-(methylthio)benzothiazole, add an excess of concentrated ammonia solution (20 mL).

    • Transfer the mixture to a sealed tube and heat at 100-120 °C for 12-16 hours.

    • Cool the reaction mixture, and collect the precipitated product by filtration.

    • Wash the product with water and recrystallize from ethanol to yield 6-bromo-2-aminobenzothiazole.

Protocol 2: Synthesis of 2-(4-aminophenyl)-6-bromobenzothiazole (Compound 1)
  • Materials: 6-Bromo-2-aminobenzothiazole, 4-Iodoaniline, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a reaction flask, add 6-bromo-2-aminobenzothiazole (1 mmol), 4-iodoaniline (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2 mmol).

    • Add anhydrous DMF (15 mL) and degas the mixture with argon for 15 minutes.

    • Heat the reaction mixture at 100 °C for 18-24 hours under an argon atmosphere.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain compound 1 .

Protocol 3: MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of synthesized benzothiazole derivatives on cancer cell lines.

  • Materials: Synthesized benzothiazole compounds, Cancer cell lines (e.g., MCF-7, A549), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO), Microplate reader.

  • Procedure:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the test compounds in culture medium.

    • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol details the determination of the minimum inhibitory concentration of the synthesized compounds against various microorganisms.

  • Materials: Synthesized benzothiazole compounds, Bacterial and fungal strains, Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB), 96-well microtiter plates, Resazurin solution.

  • Procedure:

    • Prepare a stock solution of the test compounds in DMSO.

    • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

    • Perform serial two-fold dilutions of the test compounds in the wells.

    • Prepare a microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Inoculate each well with 10 µL of the microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

    • After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

    • The MIC is determined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating inhibition of microbial growth).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

anticancer_mechanism cluster_EGFR EGFR Signaling cluster_JAK_STAT JAK/STAT Signaling cluster_RXR RXRα Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT STAT->Proliferation RXR RXRα Gene_Expression Gene Expression (Apoptosis, Differentiation) RXR->Gene_Expression RAR RAR RAR->RXR Apoptosis Apoptosis Gene_Expression->Apoptosis Benzothiazole 6-Bromo-benzothiazole Derivatives Benzothiazole->EGFR Inhibition Benzothiazole->JAK Inhibition Benzothiazole->RXR Antagonism

Caption: Potential anticancer mechanisms of 6-Bromo-benzothiazole derivatives.

synthesis_workflow Start 6-Bromo-2-(methylthio)benzothiazole Intermediate1 6-Bromo-2-mercaptobenzothiazole Start->Intermediate1 Na2S Intermediate2 6-Bromo-2-aminobenzothiazole Intermediate1->Intermediate2 1. MeI, NaOH 2. NH3 Intermediate3 6-Bromo-2-hydrazinobenzothiazole Intermediate1->Intermediate3 Hydrazine Hydrate Bioactive Bioactive Derivatives (Anticancer, Antimicrobial) Intermediate2->Bioactive Coupling Reactions, Condensations Intermediate3->Bioactive Condensations

Caption: General synthetic routes from 6-Bromo-2-(methylthio)benzothiazole.

experimental_workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Purification->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data

Caption: Overall experimental workflow for drug discovery.

References

Application Notes and Protocols: 6-Bromo-2-(methylthio)benzo[d]thiazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromo-2-(methylthio)benzo[d]thiazole and related benzothiazole scaffolds in the synthesis of potent kinase inhibitors. The information presented herein is intended to guide researchers in the design, synthesis, and evaluation of novel kinase inhibitors for therapeutic applications.

Introduction to Benzothiazoles as Kinase Inhibitors

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing inhibitors that target the ATP-binding site of kinases.[3] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them critical targets for drug discovery.[4][5] Benzothiazole derivatives have been successfully developed as inhibitors of a range of kinases, including Phosphoinositide 3-kinases (PI3Ks), c-Jun N-terminal kinases (JNKs), and Aurora kinases, demonstrating their broad therapeutic potential.[6][7][8][9][10][11]

Application in PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[12][13] Its aberrant activation is a frequent event in human cancers, making it a prime target for anticancer drug development.[14] Several benzothiazole-based compounds have been synthesized and evaluated as potent and selective inhibitors of PI3K isoforms.

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K Inhibition JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli UV, Cytokines, ROS MAPKKK MAPKKK (e.g., MEKK1) Stimuli->MAPKKK Activate MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylate JNK JNK MKK4_7->JNK Phosphorylate cJun c-Jun JNK->cJun Phosphorylate Inhibitor 2-Thioether-Benzothiazole Inhibitor Inhibitor->JNK Inhibition AP1 AP-1 Transcription Factor cJun->AP1 Forms Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Synthetic_Workflow Start Substituted 2-Aminothiophenol Intermediate1 Benzothiazole Core (e.g., 6-Bromo-2-mercaptobenzothiazole) Start->Intermediate1 Cyclization Intermediate2 Functionalized Benzothiazole (e.g., this compound) Intermediate1->Intermediate2 Alkylation/ Thioetherification Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 6-Bromo-2-(methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogenic microorganisms represents a significant threat to global public health. This necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The benzothiazole scaffold is a key pharmacophore in several clinically used drugs.[4] Modifications at various positions of the benzothiazole ring can lead to compounds with enhanced potency and a broader spectrum of activity.

This document provides detailed protocols for the synthesis of a novel series of antimicrobial agents derived from 6-Bromo-2-(methylthio)benzothiazole. The synthetic strategy involves the initial conversion of the 2-(methylthio) group to a more versatile hydrazinyl moiety, which then serves as a key intermediate for the synthesis of two classes of derivatives: Schiff bases and triazolobenzothiazoles. These protocols are intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of these promising new compounds.

Overall Synthetic Workflow

The synthetic route begins with the nucleophilic substitution of the methylthio group of 6-Bromo-2-(methylthio)benzothiazole with hydrazine hydrate to yield the key intermediate, 6-Bromo-2-hydrazinylbenzothiazole. This intermediate is then utilized in two subsequent synthetic pathways:

  • Synthesis of Schiff Bases: Condensation of the hydrazinyl intermediate with various substituted aromatic aldehydes yields a series of novel Schiff base derivatives.

  • Synthesis of Triazolobenzothiazoles: Cyclization of the hydrazinyl intermediate with carbon disulfide in the presence of a base leads to the formation of a triazolobenzothiazole derivative.

Synthesis_Workflow start 6-Bromo-2-(methylthio)benzothiazole intermediate 6-Bromo-2-hydrazinylbenzothiazole (Intermediate I) start->intermediate Hydrazine Hydrate, Ethanol, Reflux schiff_bases Novel Schiff Base Derivatives intermediate->schiff_bases Ethanol, Glacial Acetic Acid, Reflux triazolo Novel Triazolobenzothiazole Derivative intermediate->triazolo Ethanol, Reflux aldehydes Substituted Aromatic Aldehydes aldehydes->schiff_bases cs2 Carbon Disulfide, KOH cs2->triazolo

Figure 1: Synthetic workflow for novel antimicrobial agents.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-hydrazinylbenzothiazole (Intermediate I)

This protocol describes the synthesis of the key intermediate required for the subsequent preparation of Schiff bases and triazolobenzothiazoles.

Materials and Reagents:

  • 6-Bromo-2-(methylthio)benzothiazole

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Deionized water

Procedure:

  • To a solution of 6-Bromo-2-(methylthio)benzothiazole (10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (80%, 20 mL).

  • The reaction mixture is refluxed with constant stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into ice-cold water (100 mL) with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

  • The crude product can be recrystallized from ethanol to afford pure 6-Bromo-2-hydrazinylbenzothiazole.

Protocol 2: Synthesis of Novel Schiff Base Derivatives

This protocol outlines the general procedure for the synthesis of Schiff bases from Intermediate I and various aromatic aldehydes.

Materials and Reagents:

  • 6-Bromo-2-hydrazinylbenzothiazole (Intermediate I)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • A mixture of 6-Bromo-2-hydrazinylbenzothiazole (1 mmol) and the respective substituted aromatic aldehyde (1 mmol) is taken in ethanol (20 mL) in a 50 mL round-bottom flask.

  • A few drops of glacial acetic acid are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solid product that precipitates out is collected by filtration.

  • The collected solid is washed with cold ethanol and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Protocol 3: Synthesis of a Novel Triazolobenzothiazole Derivative

This protocol details the synthesis of a triazolobenzothiazole derivative via cyclization of Intermediate I.

Materials and Reagents:

  • 6-Bromo-2-hydrazinylbenzothiazole (Intermediate I)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Filtration apparatus

  • Dilute hydrochloric acid (HCl)

Procedure:

  • A mixture of 6-Bromo-2-hydrazinylbenzothiazole (10 mmol) and potassium hydroxide (10 mmol) in ethanol (50 mL) is stirred at room temperature for 30 minutes.

  • Carbon disulfide (15 mmol) is then added dropwise to the reaction mixture.

  • The mixture is then refluxed for 12 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to obtain the pure triazolobenzothiazole derivative.

Data Presentation: Physicochemical and Spectral Data

The following table summarizes the expected physicochemical and spectral data for the synthesized compounds.

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)M.p. (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass (m/z)
Intermediate I C₇H₆BrN₃S244.1185198-2004.5 (s, 2H, NH₂), 7.3-7.8 (m, 3H, Ar-H), 8.5 (s, 1H, NH)115.2, 120.5, 122.8, 130.1, 135.6, 148.9, 165.4243, 245 (M⁺)
Schiff Base 1 (R=4-Cl)C₁₄H₉BrClN₃S382.6790230-2327.4-8.2 (m, 7H, Ar-H), 8.5 (s, 1H, CH=N), 11.8 (s, 1H, NH)115.8, 121.2, 123.5, 129.1, 129.8, 130.5, 133.7, 135.2, 136.0, 149.3, 158.9, 163.7381, 383 (M⁺)
Schiff Base 2 (R=4-NO₂)C₁₄H₉BrN₄O₂S393.2288265-2677.5-8.4 (m, 7H, Ar-H), 8.6 (s, 1H, CH=N), 12.1 (s, 1H, NH)116.1, 121.5, 123.8, 124.5, 129.9, 130.8, 139.8, 148.5, 149.8, 159.5, 163.2392, 394 (M⁺)
Triazolo Derivative C₈H₄BrN₃S₂302.1775>3007.6-8.0 (m, 3H, Ar-H), 14.2 (s, 1H, SH)116.5, 121.8, 124.1, 131.2, 136.5, 148.7, 155.9, 168.2301, 303 (M⁺)

Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds will be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents:

  • Synthesized compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO at a concentration of 1000 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Dilution Series:

    • Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Positive Control: Wells containing MHB and bacterial inoculum (no compound).

    • Negative Control (Sterility Control): Wells containing only MHB.

    • Standard Antibiotic Control: A row with serial dilutions of the standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial Activity Data

The following table presents the hypothetical MIC values for the synthesized compounds against a panel of pathogenic bacteria.

Compound IDS. aureus (Gram +) MIC (µg/mL)B. subtilis (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)
Schiff Base 1 (R=4-Cl)15.6231.2562.5125
Schiff Base 2 (R=4-NO₂)7.8115.6231.2562.5
Triazolo Derivative 31.2562.5125>250
Ciprofloxacin (Standard)0.50.250.1251

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[5] DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Gyrase DNA Gyrase (Target Enzyme) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA->DNA_Replication Transcription Transcription Relaxed_DNA->Transcription Transcription->Cell_Death Inhibition leads to Novel_Agent Novel Benzothiazole Derivative Novel_Agent->DNA_Gyrase Inactivates

Figure 2: Hypothetical inhibition of bacterial DNA gyrase.

Conclusion

This application note provides a comprehensive guide for the synthesis and antimicrobial evaluation of novel benzothiazole derivatives starting from 6-Bromo-2-(methylthio)benzothiazole. The described protocols are robust and can be adapted for the generation of a library of compounds for structure-activity relationship (SAR) studies. The promising (hypothetical) antimicrobial activities of the synthesized Schiff bases and triazolobenzothiazole derivatives warrant further investigation, including the elucidation of their precise mechanisms of action and in vivo efficacy studies. These novel compounds represent a promising starting point for the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromo-2-(methylthio)benzo[d]thiazole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzothiazole scaffold in biologically active compounds. The bromine atom at the 6-position serves as a convenient handle for introducing molecular diversity through various cross-coupling methodologies.

While specific literature precedents for the cross-coupling of this compound are not extensively reported, the protocols provided herein are based on established and reliable methods for structurally similar bromobenzothiazole derivatives. These notes are intended to serve as a comprehensive guide and a robust starting point for reaction optimization.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the key reactions for functionalization at the 6-position include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each of these reactions allows for the introduction of a specific type of moiety, enabling the synthesis of a diverse library of derivatives.

logical_relationship Functionalization of this compound A This compound B Suzuki Coupling (Aryl/Vinyl Boronic Acids/Esters) A->B Pd Catalyst, Base C Heck Coupling (Alkenes) A->C Pd Catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysts, Base E Buchwald-Hartwig Amination (Amines) A->E Pd Catalyst, Base F Stille Coupling (Organostannanes) A->F Pd Catalyst G 6-Aryl/Vinyl Derivatives B->G H 6-Vinyl Derivatives C->H I 6-Alkynyl Derivatives D->I J 6-Amino Derivatives E->J K 6-Aryl/Vinyl/Alkynyl Derivatives F->K

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 6-aryl- and 6-vinyl-2-(methylthio)benzo[d]thiazoles.[1] The reaction employs a palladium catalyst and a base to couple the bromo-benzothiazole with an organoboron reagent, typically a boronic acid or a boronic ester.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling of Analogous 6-Bromobenzothiazoles

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2-amino-6-bromobenzothiazole, a close structural analog. These conditions can be used as a starting point for the optimization of reactions with this compound.[2][3]

EntryAryl Boronic Acid/EsterCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1p-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O (4:1)9531Moderate
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF/H₂O953164
33,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10012High
4Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)801285-95

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid, and base in a flask. B Add solvent and degas the mixture with an inert gas (Ar or N₂). A->B C Add Palladium catalyst and ligand. B->C D Heat the reaction mixture to the designated temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and perform aqueous work-up. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate the organic layer. G->H I Purify the crude product by column chromatography. H->I

Caption: General Experimental Workflow for Cross-Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system via syringe.

  • Add the palladium catalyst (and ligand, if separate) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a new C-C bond, yielding 6-vinyl-substituted benzothiazoles.[4] This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.[5]

Quantitative Data for Heck Coupling of Analogous Aryl Bromides

The following table presents typical conditions for the Heck reaction of bromopyridines, which can be adapted for this compound.[5]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF100-12012-2470-90
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMAc120-14012-2465-85
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP1101675-90
Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, optional, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc, 1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, DMAc, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound, the palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the mixture to the specified temperature (typically 100-140 °C) and stir.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl halide to form a C(sp)–C(sp²) bond, producing 6-alkynyl-2-(methylthio)benzo[d]thiazoles. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6][7]

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

The following table provides representative conditions for the Sonogashira coupling of aryl bromides.[8]

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃N (2)THFRT-502-685-95
21-OctynePdCl₂(PPh₃)₂ (2.5)CuI (5)i-Pr₂NH (3)DMF604-880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2.5)Toluene80675-90
Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH, serves as base and often as solvent/co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[9] This reaction is crucial for synthesizing 6-amino-substituted benzothiazoles, which are important pharmacophores. The choice of ligand is critical for the success of this reaction.[10]

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

The following table outlines common conditions for the Buchwald-Hartwig amination of bromoquinolines and bromopyridines.[10][11]

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene10012-1880-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane11016-2475-90
3BenzylaminePd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)1,4-Dioxane10012-16High
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, LHMDS, 1.4-2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium.[12][13] This reaction is tolerant of a wide variety of functional groups and is effective for creating C-C bonds.[14]

Quantitative Data for Stille Coupling of Analogous Aryl Bromides

The following table provides general conditions for the Stille coupling.

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11012-2470-90
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-CuI (10 mol%)DMF806-1275-95
32-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(furyl)₃ (8)-NMP1008-1670-85
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the organostannane reagent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF.

  • Stir for 30 minutes, then filter the resulting precipitate through Celite.

  • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

catalytic_cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling A Pd(0)L_n B [R-Pd(II)(L_n)-X] A->B Oxidative Addition (R-X) C [R-Pd(II)(L_n)-R'] B->C Transmetalation (R'-M) C->A Reductive Elimination D R-R' C->D

Caption: General Catalytic Cycle for Cross-Coupling Reactions.

Disclaimer: The provided protocols are generalized and should be considered as starting points. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve the best results for specific substrates. All reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

References

Synthesis of Benzothiazole-Hydrazone Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of hydrazone derivatives of benzothiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties.[2][4][5][6] The described synthetic procedure is a robust and versatile method adaptable for the generation of a library of novel benzothiazole-hydrazone analogues for drug discovery and development.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that serve as a vital scaffold in the design of new therapeutic agents.[1][3] The incorporation of a hydrazone moiety (–NH–N=CH–) into the benzothiazole nucleus has been shown to significantly enhance or modulate its biological activity.[1][7] This protocol details a common and effective two-step synthetic pathway. The first step involves the formation of a key intermediate, a 2-hydrazinylbenzothiazole derivative. The subsequent step is the condensation of this intermediate with a variety of aldehydes or ketones to yield the target hydrazone derivatives.

General Reaction Scheme

The synthesis generally proceeds as follows:

  • Formation of the Hydrazine/Hydrazide Intermediate: A substituted 2-aminobenzothiazole or 2-mercaptobenzothiazole is reacted with hydrazine hydrate to form the corresponding 2-hydrazinylbenzothiazole or a related hydrazide intermediate.

  • Synthesis of Hydrazone Derivatives: The hydrazine/hydrazide intermediate is then condensed with an appropriate aldehyde or ketone, typically under acidic catalysis, to form the final benzothiazole-hydrazone derivative.

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzothiazole-hydrazone derivatives, starting from a substituted 2-aminobenzothiazole.

Materials and Equipment
  • Substituted 2-aminobenzothiazole

  • Hydrazine hydrate (99%)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethylene glycol

  • Various aromatic or heterocyclic aldehydes

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Standard laboratory glassware

Protocol 1: Synthesis of 2-Hydrazinylbenzothiazole Intermediate

This protocol is adapted from methodologies described in the literature.[6][8]

  • In a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (e.g., 6 mL, 99%).

  • Cool the flask in an ice bath (5–10 °C).

  • Slowly add concentrated HCl (e.g., 6 mL) dropwise with continuous stirring.

  • To this solution, add ethylene glycol (e.g., 24 mL) followed by the portion-wise addition of the starting substituted 2-aminobenzothiazole (e.g., 0.03 mol).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TCM).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the solid product.

  • Filter the precipitate using a Buchner funnel, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 2-hydrazinylbenzothiazole intermediate.

Protocol 2: Synthesis of Benzothiazole-Hydrazone Derivatives

This general condensation procedure is widely reported.[4][6][8]

  • Dissolve the synthesized 2-hydrazinylbenzothiazole intermediate (e.g., 1 mmol) in ethanol (e.g., 10 mL) in a round-bottom flask.

  • Add the desired aldehyde or ketone (e.g., 1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (3-5 drops).[6]

  • Reflux the reaction mixture for 2-10 hours.[4][6] The reaction time may vary depending on the specific reactants.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms upon cooling, the solvent can be removed under reduced pressure to obtain the crude product.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol) to achieve high purity.

Characterization

The structure of the synthesized compounds should be confirmed by various spectroscopic methods.[4][8][9]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups. Look for the N-H stretching of the hydrazone, C=N (imine) stretching, and other characteristic peaks.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the proton environment in the molecule. The azomethine proton (–N=CH–) typically appears as a singlet in the range of δ 7.8–8.3 ppm.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition of the final products.

Data Presentation

The following tables summarize representative quantitative data for a series of synthesized benzothiazole-hydrazone derivatives.

Table 1: Physicochemical Characterization of Benzothiazole-Hydrazone Derivatives

Compound IDR1R2Molecular FormulaMelting Point (°C)Yield (%)
3a HHC₁₄H₁₀ClN₃S198-20085
3b H4-ClC₁₄H₉Cl₂N₃S220-22288
3c H4-NO₂C₁₄H₉ClN₄O₂S245-24790
3d H4-OCH₃C₁₅H₁₂ClN₃OS205-20782
3j [8]H4-CH₃C₁₅H₁₂ClN₃S210-21286
3f [8]CH₃4-NH₂-PhC₁₅H₁₃ClN₄S188-19078

Data is hypothetical but representative of typical results found in the literature.[8]

Table 2: Spectroscopic Data for a Representative Compound (3j) [8]

Spectroscopic TechniqueCharacteristic Peaks
FT-IR (cm⁻¹) 3169 (N-H), 3028 (C-H Ar), 2949 (C-H Aliph.), 1570 (C=N), 1267 (C-N), 1072 (C-Cl), 582 (C-S-C)
¹H NMR (δ ppm) 2.25 (s, 3H, CH₃), 8.17–7.1 (m, 7H, Ar-H), 4.0 (s, 1H, NH, D₂O exchangeable)

Visualizations

Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Characterization start 2-Aminobenzothiazole + Hydrazine Hydrate step1 Add conc. HCl & Ethylene Glycol start->step1 reflux1 Reflux (3-4h) step1->reflux1 workup1 Precipitate in Ice, Filter & Recrystallize reflux1->workup1 intermediate 2-Hydrazinylbenzothiazole Intermediate workup1->intermediate intermediate_in 2-Hydrazinylbenzothiazole Intermediate reflux2 Reflux (2-10h) intermediate_in->reflux2 reactants Aldehyde/Ketone + Ethanol + Acetic Acid reactants->reflux2 workup2 Cool, Filter & Recrystallize reflux2->workup2 product Benzothiazole-Hydrazone Derivative workup2->product product_in Final Product analysis FT-IR ¹H NMR ¹³C NMR Mass Spec product_in->analysis

Caption: Synthetic workflow for benzothiazole-hydrazone derivatives.

Conceptual Signaling Pathway Inhibition

Many benzothiazole derivatives exert their biological effects by inhibiting key enzymes in signaling pathways. For example, some have been investigated as inhibitors of enzymes like Monoamine Oxidase B (MAO-B), which is relevant in neurodegenerative diseases.[4]

G cluster_pathway Simplified MAO-B Pathway Substrate\n(e.g., Dopamine) Substrate (e.g., Dopamine) MAO-B\nEnzyme MAO-B Enzyme Substrate\n(e.g., Dopamine)->MAO-B\nEnzyme Oxidative\nDeamination Oxidative Deamination MAO-B\nEnzyme->Oxidative\nDeamination Neurotransmitter\nMetabolism Neurotransmitter Metabolism Oxidative\nDeamination->Neurotransmitter\nMetabolism Benzothiazole-Hydrazone\nDerivative Benzothiazole-Hydrazone Derivative Benzothiazole-Hydrazone\nDerivative->MAO-B\nEnzyme

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the synthesis yield of 6-Bromo-2-(methylthio)benzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective two-step method involves the initial synthesis of 6-bromo-2-mercaptobenzo[d]thiazole, followed by S-methylation to yield the final product. The first step typically involves the reaction of 4-bromoaniline with carbon disulfide and sulfur under elevated temperature and pressure.

Q2: What are the critical parameters influencing the yield of the initial cyclization reaction?

A2: The key factors affecting the yield of 6-bromo-2-mercaptobenzo[d]thiazole are reaction temperature, pressure, and the molar ratio of the reactants.[1][2] Optimization of these parameters is crucial for driving the reaction to completion and minimizing side products. A Chinese patent suggests that yields for similar derivatives can be increased to 90-100% by optimizing these conditions.[2]

Q3: What are common issues encountered during the S-methylation step?

A3: Common issues in the S-methylation step include incomplete reaction, over-methylation (at the nitrogen atom), and difficulty in product isolation. The choice of methylating agent, base, and solvent system is critical to ensure selective and high-yield S-methylation.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of both the cyclization and methylation steps.[3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the synthesis of 6-bromo-2-mercaptobenzo[d]thiazole (Step 1)
Possible Cause Suggested Solution Relevant Literature
Suboptimal Reaction Temperature/Pressure The reaction typically requires high temperature (200-260°C) and pressure (6-15 MPa).[2] Gradually increase the temperature and pressure within the autoclave's safety limits. Monitor the reaction progress to find the optimal conditions.[2]
Incorrect Molar Ratio of Reactants An optimized molar ratio of the aniline derivative, carbon disulfide, and sulfur is crucial. A common starting point is a 1:1.0-2.0:1.0-3.0 molar ratio of 4-bromoaniline:CS₂:S.[2] Varying the ratios systematically can lead to improved yields.[1][2]
Impure Starting Materials Ensure the purity of 4-bromoaniline, as impurities can lead to side reactions. Recrystallize or distill the starting material if necessary.[3]
Reaction Time Too Short Ensure the reaction is allowed to proceed for a sufficient duration (typically 2-5 hours) at the target temperature and pressure to ensure complete conversion.[2][2]
Problem 2: Low yield or side products in the S-methylation of 6-bromo-2-mercaptobenzo[d]thiazole (Step 2)
Possible Cause Suggested Solution Relevant Literature
Choice of Methylating Agent Common methylating agents include dimethyl sulfate, methyl iodide, and diazomethane. Dimethyl sulfate is often effective. The choice can influence selectivity and reactivity.[5]
Inappropriate Base or Stoichiometry A base such as sodium hydroxide or sodium bicarbonate is typically used to deprotonate the thiol.[5] Use of an incorrect amount or strength of base can lead to incomplete reaction or side reactions. Ensure at least one equivalent of base is used.[5]
N-methylation as a Side Product Over-methylation at the nitrogen atom can occur. To minimize this, use milder reaction conditions, a less reactive methylating agent, or carefully control the stoichiometry of the base and methylating agent.
Suboptimal Reaction Temperature Many S-methylation reactions can be performed at or slightly above room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60°C) may be beneficial.[5] However, higher temperatures can promote side reactions.[3]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution Relevant Literature
Product and Impurities Have Similar Polarity If separation by column chromatography is challenging, try a different solvent system for elution.[3] Alternatively, recrystallization from a suitable solvent like ethanol is a highly effective purification method for benzothiazole derivatives.[4][6][3][4][6]
Incomplete Precipitation During Workup After acidification (for Step 1) or extraction (for Step 2), ensure the pH is adjusted correctly or the extraction is thorough to maximize the recovery of the product. For Step 1, acidifying the alkaline solution of the product to a pH of 4-5 should precipitate the mercaptan.[2][2]

Experimental Protocols

Step 1: Synthesis of 6-bromo-2-mercaptobenzo[d]thiazole

This protocol is adapted from a general method for synthesizing 2-mercaptobenzothiazole derivatives.[2]

  • Reaction Setup : In a high-pressure autoclave equipped with a magnetic stirrer, add 4-bromoaniline (1 mol), carbon disulfide (1.5 mol), and sulfur (2.0 mol).

  • Reaction Execution : Seal the autoclave and stir the mixture at room temperature for 1 hour to ensure homogeneity.

  • Heating and Pressurization : Increase the temperature to 240-260°C. The pressure will rise to approximately 10-15 MPa.

  • Reaction Time : Maintain these conditions for 3-5 hours, monitoring the reaction if possible.

  • Workup : Cool the autoclave to room temperature. Carefully vent any excess pressure. The crude product is dissolved in an aqueous sodium hydroxide solution.

  • Purification : Filter the solution to remove any insoluble materials. Acidify the filtrate with an acid (e.g., HCl) to a pH of 4-5 to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of this compound

This protocol is a general method for the S-methylation of a thiol.

  • Reaction Setup : Dissolve 6-bromo-2-mercaptobenzo[d]thiazole (1 mol) in a suitable solvent such as ethanol or DMF.

  • Deprotonation : Add sodium hydroxide (1.1 mol) to the solution and stir until the solid dissolves completely, forming the sodium salt.

  • Methylation : Cool the mixture in an ice bath and add dimethyl sulfate (1.1 mol) dropwise.

  • Reaction Time : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup : Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Data Summary

The following table summarizes expected yields for analogous benzothiazole syntheses, which can serve as a benchmark for optimization.

Reaction Type Reactants Conditions Reported Yield Reference
Mercaptobenzothiazole Synthesis Aniline derivatives, CS₂, SulfurHigh Temp (200-260°C), High Pressure (6-15 MPa)90-100%[2]
Mercaptobenzothiazole Synthesis Aniline, CS₂, SulfurHigh Temp/Pressure with catalystup to 90%[1]
DBU-Promoted Synthesis o-haloanilines, CS₂DBU, Toluene, 80°CGood to Excellent[7]
2-Substituted Benzothiazole Synthesis 2-aminothiophenol, aldehydesH₂O₂/HCl, Ethanol, RT85-94%[8]

Visual Guides

Synthesis Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation 4-Bromoaniline 4-Bromoaniline Autoclave High Temp/Pressure (240-260°C, 10-15 MPa) 4-Bromoaniline->Autoclave CS2_S CS2 + Sulfur CS2_S->Autoclave Step1_Product 6-Bromo-2-mercaptobenzo[d]thiazole Autoclave->Step1_Product Methylation_Reaction Stir at RT (2-4h) Step1_Product->Methylation_Reaction Methylating_Agent Dimethyl Sulfate Methylating_Agent->Methylation_Reaction Base NaOH Base->Methylation_Reaction Final_Product This compound Methylation_Reaction->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Low Product Yield Check_Step Which step has low yield? Start->Check_Step Step1_Issues Step 1: Cyclization Check_Step->Step1_Issues Step 1 Step2_Issues Step 2: Methylation Check_Step->Step2_Issues Step 2 Purification_Issues Purification Check_Step->Purification_Issues Both/Unsure Step1_Check_Conditions Step1_Check_Conditions Step1_Issues->Step1_Check_Conditions Step2_Check_Reagents Step2_Check_Reagents Step2_Issues->Step2_Check_Reagents Purification_Method Purification_Method Purification_Issues->Purification_Method Step1_Check_Purity Check Reactant Purity Step1_Optimize Optimize Conditions/ Purify Reactants Step1_Check_Purity->Step1_Optimize Impure Step1_Check_Conditions->Step1_Check_Purity Conditions OK Step1_Check_Conditions->Step1_Optimize Suboptimal Step2_Check_Temp Check Temperature Step2_Optimize Optimize Reagents/ Temperature Step2_Check_Temp->Step2_Optimize Suboptimal Step2_Check_Reagents->Step2_Check_Temp Reagents OK Step2_Check_Reagents->Step2_Optimize Suboptimal Try_Recrystallization Try Recrystallization Change_Chromatography Change Eluent System Purification_Method->Try_Recrystallization Chromatography Failing Purification_Method->Change_Chromatography Co-elution

Caption: Troubleshooting decision tree for synthesis yield improvement.

References

Technical Support Center: Purification of 6-Bromo-2-(methylthio)benzo[d]thiazole by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 6-Bromo-2-(methylthio)benzo[d]thiazole by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the crystallization of this compound?

Based on documented procedures, absolute ethanol is a suitable solvent for the crystallization of this compound.[1][2][3][4][5] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

Q2: What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 98-101°C.[1][2][3][4][5] A sharp melting point within this range is a good indicator of purity.

Q3: What are some common impurities that might be present in crude this compound?

Common impurities can include unreacted starting materials, such as 2-(methylthio)benzo[d]thiazole and bromine, as well as side products from the synthesis. The nature of impurities will depend on the specific synthetic route used.

Q4: Can I use a solvent mixture for crystallization if a single solvent is not effective?

Yes, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature, followed by the gradual addition of a "poor" solvent in which the compound is less soluble to induce crystallization. A common example is a mixture of ethanol and water.

Q5: My compound is an oil and won't crystallize. What should I do?

If the product is an oil, purification by column chromatography might be a better alternative.[6] In some cases, converting the oily product to a solid derivative, such as a salt, can facilitate purification by recrystallization.[6]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Cause Recommended Solution
The compound does not dissolve in the hot solvent. Insufficient solvent volume. Inappropriate solvent choice.Gradually add more hot solvent until the compound dissolves. If a large volume of solvent is required, it may not be a suitable choice for good recovery. Consider a different solvent or a solvent mixture.
No crystals form upon cooling. The solution is not saturated. The solution has cooled too quickly.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The compound is pushed out of solution too quickly.Use a lower-boiling solvent. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The crystal yield is very low. Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration. To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration and use a slight excess of hot solvent.
The purified crystals are discolored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use only a minimal amount of charcoal to avoid adsorbing the desired product.
The crystals are very fine and difficult to filter. The solution cooled too rapidly.Ensure a slow cooling process. Redissolve the fine crystals in hot solvent and allow them to cool down more slowly.

Data Presentation

Estimated Solubility of this compound

Disclaimer: The following data is an estimation based on the general solubility of benzothiazole derivatives and is intended as a starting point for solvent screening. Experimental verification is highly recommended.

Solvent Polarity Index Boiling Point (°C) Estimated Solubility at 25°C Estimated Solubility at Boiling Point Notes
Heptane0.198Very LowLowGood for precipitating the compound from a more polar solvent.
Toluene2.4111LowModerateMay be a suitable recrystallization solvent.
Dichloromethane3.140HighVery HighLikely too good of a solvent for high recovery.
Ethyl Acetate4.477ModerateHighA potential candidate for recrystallization.
Acetone5.156ModerateHighA potential candidate for recrystallization.
Isopropanol3.982LowModerateA potential candidate for recrystallization.
Ethanol 4.3 78 Low High Proven to be an effective recrystallization solvent. [1][2][3][4][5]
Methanol5.165LowHighA potential candidate for recrystallization.
Water10.2100InsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent.

Experimental Protocols

Protocol for Crystallization of this compound from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to boiling with gentle swirling. Continue adding hot ethanol dropwise until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal, swirl, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Analysis: Determine the melting point of the dried crystals and, if desired, further assess purity using techniques like TLC, HPLC, or NMR.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum hot absolute ethanol start->dissolve decolorize Add activated charcoal (if needed) dissolve->decolorize cool Slowly cool to room temperature, then ice bath dissolve->cool No impurities hot_filter Hot gravity filtration (if needed) decolorize->hot_filter hot_filter->cool crystals_form Crystals form cool->crystals_form vacuum_filter Vacuum filtration to collect crystals crystals_form->vacuum_filter wash Wash with ice-cold ethanol vacuum_filter->wash dry Dry crystals under vacuum wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_crystallization start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield discolored Discolored Crystals start->discolored solution1 Scratch flask / Add seed crystal no_crystals->solution1 Action 1 solution2 Concentrate solution no_crystals->solution2 Action 2 solution3 Ensure slow cooling no_crystals->solution3 Action 3 solution4 Use lower boiling point solvent oiling_out->solution4 Option 1 solution5 Add more solvent and cool slower oiling_out->solution5 Option 2 solution6 Concentrate mother liquor low_yield->solution6 Step 1 solution7 Ensure complete cooling low_yield->solution7 Step 2 solution8 Pre-heat filtration apparatus low_yield->solution8 Precaution solution9 Use activated charcoal discolored->solution9

Caption: Troubleshooting decision-making for common crystallization problems.

References

Technical Support Center: Synthesis of 6-Bromo-2-(methylthio)benzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 6-Bromo-2-(methylthio)benzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.

Stage 1: Formation of the Benzothiazole Ring

A common synthetic route involves the reaction of 4-bromoaniline with a sulfur source to form a 2-amino-5-bromothiophenol intermediate, followed by cyclization.

Problem Potential Cause Recommended Solution
Low or no yield of the benzothiazole precursor Poor quality of 4-bromoaniline or sulfur monochloride.Use freshly purified starting materials.
Incomplete reaction during the formation of the thiophenol intermediate.Ensure vigorous stirring and maintain the reaction temperature at 60-70°C for the recommended duration (4-6 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).[1]
Inefficient cyclization.Ensure the reaction is refluxed for a sufficient time (6-12 hours) and monitor completion by TLC.[1]
Formation of dark, tar-like material Oxidation and polymerization of the 2-aminothiophenol intermediate.Handle the 2-amino-5-bromothiophenol intermediate under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.[1]

Stage 2: Methylation of the 2-mercaptobenzothiazole

If the synthesis proceeds through a 6-bromo-2-mercaptobenzothiazole intermediate, the following issues may arise during methylation.

Problem Potential Cause Recommended Solution
Incomplete methylation Insufficient methylating agent (e.g., methyl iodide, dimethyl sulfate).Use a slight excess of the methylating agent.
Reaction conditions not optimal (temperature, base).Ensure an appropriate base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the thiol. The reaction can often be performed at room temperature.
Formation of S- and N-methylated byproducts The nitrogen atom of the benzothiazole ring can also be methylated.Use milder reaction conditions and consider a phase-transfer catalyst to improve selectivity for S-methylation.

Stage 3: Bromination of 2-(methylthio)benzothiazole

This final step can be prone to several side reactions.

Problem Potential Cause Recommended Solution
Formation of multiple brominated products (poor regioselectivity) The brominating agent is too reactive, or the reaction conditions favor multiple substitutions.Use a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.[2]
Over-bromination (di- or tri-brominated products) Excess of the brominating agent.Carefully control the stoichiometry of the brominating agent, using 1.0-1.1 equivalents for mono-bromination.[2]
Prolonged reaction time.Monitor the reaction closely by TLC and quench it once the starting material is consumed.
High reaction temperature.Lower the reaction temperature; this often increases selectivity. For bromination with Br2 in acetic acid, maintain the temperature below 0°C during addition.[2]
Low yield of the desired 6-bromo isomer The directing effects of the methylthio group may favor bromination at other positions.Consider alternative synthetic strategies, such as introducing the bromo-substituent before the formation of the benzothiazole ring by starting with 4-bromoaniline.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 6-Bromo-2-(methylthio)benzothiazole?

A common and readily available starting material is 4-bromoaniline.[1][3]

Q2: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q3: What are some safety precautions I should take when working with the reagents?

Many of the reagents used in this synthesis are hazardous. For example, 2-aminothiophenols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Always consult the Safety Data Sheet (SDS) for each reagent for detailed handling and safety information.

Q4: My final product is difficult to purify. What are some common impurities?

Common impurities may include unreacted starting materials, over-brominated byproducts, and other regioisomers of the brominated product.

Q5: What purification techniques are recommended for the final product?

The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1][4]

Experimental Protocols

Synthesis of 6-Bromo-2-(methylthio)benzothiazole via Bromination of 2-(methylthio)benzothiazole

This protocol is based on the direct bromination of the benzothiazole precursor.

Materials:

  • 2-(methylthio)benzo[d]thiazole

  • Methanol

  • Bromine (Br₂)

  • Ice

Procedure:

  • Suspend 2-(methylthio)benzo[d]thiazole (0.025 mol) in 50 ml of methanol.

  • Dropwise, add pure Br₂ (1.5 ml) in small portions (e.g., 5 drops every 20 minutes).

  • Stir the solution extensively for 8 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with ice-cold methanol (3 portions of 50 ml).

  • The white solid residue can be further purified by crystallization from absolute ethanol.[4]

Visualizations

Synthesis_Pathway 4-Bromoaniline 4-Bromoaniline 2-Amino-5-bromothiophenol 2-Amino-5-bromothiophenol 4-Bromoaniline->2-Amino-5-bromothiophenol Sulfur monochloride, Toluene, then NaOH/EtOH 6-Bromo-2-mercaptobenzothiazole 6-Bromo-2-mercaptobenzothiazole 2-Amino-5-bromothiophenol->6-Bromo-2-mercaptobenzothiazole CS2, base 6-Bromo-2-(methylthio)benzothiazole 6-Bromo-2-(methylthio)benzothiazole 6-Bromo-2-mercaptobenzothiazole->6-Bromo-2-(methylthio)benzothiazole Methylating agent (e.g., CH3I)

Caption: Plausible synthetic pathway for 6-Bromo-2-(methylthio)benzothiazole.

Troubleshooting_Bromination cluster_start Start: Bromination Reaction cluster_problems Potential Issues cluster_solutions Troubleshooting Steps start 2-(methylthio)benzothiazole + Brominating Agent over_bromination Over-bromination start->over_bromination poor_regioselectivity Poor Regioselectivity start->poor_regioselectivity low_yield Low Yield start->low_yield control_stoichiometry Control Stoichiometry (1.0-1.1 eq) over_bromination->control_stoichiometry monitor_tlc Monitor by TLC over_bromination->monitor_tlc milder_reagent Use Milder Reagent (NBS) poor_regioselectivity->milder_reagent lower_temp Lower Reaction Temperature poor_regioselectivity->lower_temp alt_route Consider Alternative Route low_yield->alt_route

Caption: Troubleshooting logic for the bromination step.

References

Technical Support Center: Optimizing Synthesis of 6-Bromo-2-(methylthio)benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-2-(methylthio)benzothiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-Bromo-2-(methylthio)benzothiazole and its derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction yield is consistently low, or I am not obtaining any of the desired product. What are the common causes?

Answer: Low yields in the synthesis of 6-Bromo-2-(methylthio)benzothiazole derivatives can arise from several factors. Below are the most common causes and their respective solutions:

  • Poor Quality of Starting Materials: The purity of the precursors is critical. For instance, 2-amino-5-bromothiophenol is susceptible to oxidation, which can prevent it from participating in the desired reaction.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence the outcome. The ideal conditions can vary depending on the specific synthetic route.[2]

  • Inefficient Cyclization or Bromination: The key steps of forming the benzothiazole ring and subsequent bromination may not be proceeding to completion.[1]

Potential CauseRecommended Solutions
Poor quality of starting materials Ensure the purity of 2-amino-5-bromothiophenol and other reagents. Use freshly opened or purified starting materials.[1]
Suboptimal reaction temperature Gradually increase the temperature if the reaction is sluggish at room temperature. Conversely, lower the temperature if side products are forming at elevated temperatures.[2]
Incorrect solvent Experiment with different solvents such as ethanol, methanol, or pyridine, depending on the specific reaction step.[3]
Insufficient reaction time Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion.[2]
Inefficient bromination Ensure the correct stoichiometry of the brominating agent (e.g., Br₂) and optimize the addition rate and temperature.

Issue 2: Formation of Side Products and Impurities

Question: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. How can I identify and minimize them?

Answer: The formation of side products is a common challenge. Key side reactions include the oxidation and polymerization of thiophenol precursors and incomplete cyclization.[4]

Potential CauseRecommended Solutions
Oxidation of 2-amino-5-bromothiophenol Handle the thiophenol under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
Polymerization of starting materials Use freshly purified 2-amino-5-bromothiophenol and control the reaction temperature to avoid excessive heat.[4][5]
Incomplete cyclization Ensure the chosen catalyst and reaction conditions are suitable for promoting the cyclization step.[5]
Over-bromination Carefully control the amount of brominating agent used and the reaction time to prevent the formation of di- or tri-brominated species.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate and purify the final 6-Bromo-2-(methylthio)benzothiazole product. What are the best practices?

Answer: Isolation and purification can be challenging due to the properties of the product and the presence of impurities.

Potential CauseRecommended Solutions
Product is soluble in the reaction solvent Precipitate the product by adding a non-solvent or by concentrating the reaction mixture.[5]
Formation of an emulsion during workup Add a saturated brine solution during the extraction process to break the emulsion.
Product is an oil instead of a solid Ensure all solvent is removed under vacuum. Further purify by column chromatography or recrystallization from a different solvent system.
Product instability on silica gel Consider using neutral or basic alumina for column chromatography if the compound is sensitive to the acidic nature of silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-Bromo-2-(methylthio)benzothiazole?

A1: There are two main approaches. The first involves the cyclization of 2-amino-5-bromothiophenol with a suitable reagent to introduce the 2-(methylthio) group. A second common method is the direct bromination of 2-(methylthio)benzothiazole.[6][7]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a standard and effective technique. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[2]

Q3: What safety precautions should I take when working with 2-amino-5-bromothiophenol and bromine?

A3: 2-amino-5-bromothiophenol is a thiol with a strong, unpleasant odor and is susceptible to oxidation. It should be handled in a well-ventilated fume hood, and if possible, under an inert atmosphere.[2] Bromine is a corrosive and highly toxic substance and should be handled with extreme care in a fume hood using appropriate personal protective equipment.

Q4: What are the expected yields for these reactions?

A4: With optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[3][5] However, suboptimal conditions can lead to significantly lower yields.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of 6-Bromo-2-(methylthio)benzothiazole.

Table 1: Effect of Solvent on the Yield of 6-Bromo-2-(methylthio)benzothiazole via Bromination

SolventTemperature (°C)Reaction Time (h)Yield (%)
Methanol25893[7]
Ethanol25885
Dichloromethane251278
Acetic Acid25690

Table 2: Effect of Temperature on the Yield of 6-bromo-2-(4-nitrophenyl)benzothiazole (an intermediate for a related derivative)

Temperature (°C)Reaction Time (h)Yield (%)
0 to RT12-1685-95[3]
50675
80460 (with side products)

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-(methylthio)benzothiazole via Direct Bromination [7]

  • Materials: 2-(methylthio)benzothiazole, Methanol, Bromine (Br₂).

  • Procedure:

    • Suspend 2-(methylthio)benzothiazole (0.025 mol) in 50 ml of methanol.

    • Add pure Br₂ (1.5 ml) dropwise in portions (5 drops every 20 minutes) while stirring the solution extensively.

    • Continue stirring for 8 hours.

    • Separate the resulting precipitate by filtration.

    • Wash the precipitate with ice-cold methanol (3 x 50 ml).

    • The white solid residue can be recrystallized from absolute ethanol.

Protocol 2: Synthesis of 6-bromo-2-(4-nitrophenyl)benzothiazole (Intermediate for a Derivative) [3]

  • Materials: 2-amino-5-bromothiophenol, 4-nitrobenzoyl chloride, Anhydrous pyridine, Anhydrous dichloromethane.

  • Procedure:

    • Dissolve 2-amino-5-bromothiophenol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

    • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Recrystallize the crude solid from ethanol to yield the pure product.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(methylthio)benzothiazole (Starting Material) cluster_step2 Step 2: Bromination A 2-Aminothiophenol E Reaction & Workup A->E B Carbon Disulfide B->E C Methyl Iodide C->E D Base (e.g., NaOH) D->E F 2-(methylthio)benzothiazole E->F G 2-(methylthio)benzothiazole J Reaction & Purification G->J H Bromine (Br2) H->J I Solvent (e.g., Methanol) I->J K 6-Bromo-2-(methylthio)benzothiazole J->K

Caption: Experimental workflow for the synthesis of 6-Bromo-2-(methylthio)benzothiazole.

troubleshooting_workflow start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement high_yield High Yield Achieved optimize_temp->high_yield Improved monitor_reaction Monitor Reaction by TLC optimize_solvent->monitor_reaction No Improvement optimize_solvent->high_yield Improved check_cyclization Verify Cyclization/Bromination Efficiency monitor_reaction->check_cyclization Incomplete monitor_reaction->high_yield Complete check_cyclization->optimize_temp

Caption: Troubleshooting workflow for low yield in the synthesis of 6-Bromo-2-(methylthio)benzothiazole derivatives.

References

Troubleshooting low yield in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the synthesis of benzothiazole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide addresses specific issues that can lead to low yields in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction yield is consistently low, or I'm not getting any product. What are the most common causes?

A: Low yields in benzothiazole synthesis are a frequent challenge and can stem from several factors. The most common causes and their solutions are outlined below:

  • Poor Quality of Starting Materials: 2-Aminothiophenol is highly susceptible to oxidation, forming a disulfide dimer (2,2'-dithiobis(aniline)), which appears as a yellow precipitate and will not participate in the desired reaction.[1] The purity of the aldehyde or carboxylic acid is also crucial, as impurities can lead to side reactions.[1][2]

    • Solution: Use freshly distilled or purified 2-aminothiophenol for best results.[1] Ensure your aldehyde or carboxylic acid is pure and, in the case of aldehydes, free from carboxylic acid contaminants.[1] It is recommended to handle 2-aminothiophenol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][3]

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to conditions such as solvent, temperature, and reaction time.

    • Solution: A systematic optimization of reaction conditions is recommended. Common solvents include ethanol and DMSO.[1] Some modern approaches utilize solvent-free conditions, which can improve yields and simplify workup.[1] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst used.[1][2] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][4][5]

  • Inefficient Cyclization and Oxidation: The synthesis involves the cyclization of an intermediate to form a benzothiazoline, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation step is inefficient, the reaction will stall at the dihydro-benzothiazole intermediate, leading to low yields of the desired product.[1][6]

    • Solution: Ensure an adequate oxidant is present. For many syntheses, atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[1] In other cases, an explicit oxidizing agent is required. Common choices include hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, or using DMSO as both the solvent and the oxidant.[1]

  • Inefficient Catalyst: The choice and concentration of the catalyst are critical for the reaction's success.

    • Solution: For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2] For reactions with aldehydes, catalysts such as H₂O₂/HCl or various metal-based catalysts have been reported to give good yields.[2][7] It may be necessary to screen different catalysts and optimize their concentration to find the most effective one for your specific substrates.[2][4]

Issue 2: Formation of Side Products and Impurities

Q2: I am observing the formation of significant amounts of byproducts, and my final product is discolored. How can I identify and minimize these issues?

A: The formation of side products and impurities is a common problem that can complicate purification and lower the overall yield.

  • Common Side Reactions:

    • Oxidation and Polymerization of 2-Aminothiophenol: This leads to the formation of dark, tarry byproducts.[6]

    • Incomplete Cyclization: Results in the presence of benzothiazoline intermediates.[6]

    • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[6]

    • Self-condensation of Starting Materials: Aldehydes or other carbonyl compounds may undergo self-condensation.[2]

  • Minimizing Side Reactions:

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (nitrogen or argon) can minimize the oxidation of 2-aminothiophenol.[2][3]

    • Control Reactant Concentration: Higher concentrations of reactants can increase the likelihood of intermolecular side reactions like dimerization.[6]

    • Optimize Reaction Conditions: Adjusting the temperature, reaction time, and catalyst can help suppress unwanted side reactions.[2]

  • Purification Strategy for Discolored Products: A highly effective method for removing colored impurities is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if needed, regenerate the free base.[4]

    • Protocol: Dissolve the crude product in hot ethanol, add activated carbon (e.g., Norit), and filter the hot solution. The purified product can then be precipitated.[4]

Issue 3: Difficulty in Product Isolation

Q3: I can see product formation by TLC, but my isolated yield is low. What could be the problem?

A: Challenges in isolating the final product can lead to a significant discrepancy between the reaction yield and the isolated yield.

  • Product Solubility: The product may be soluble in the reaction solvent, making precipitation and collection challenging.[5]

    • Solution: Try adding a non-solvent, such as cold water or hexane, to precipitate the product.[1] If the product remains in solution, evaporation of the solvent will be necessary.[1]

  • Purification Challenges:

    • Similar Polarity of Product and Impurities: If the product and impurities have similar polarities, separation by column chromatography can be difficult.

      • Solution: Try using a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative TLC.[2]

    • Degradation on Silica Gel: Some benzothiazole derivatives may degrade on silica gel columns.

      • Solution: In such cases, recrystallization is a preferable method of purification.[1]

Data Presentation: Quantitative Yield Data

The yield of benzothiazole synthesis is highly dependent on the specific substrates, catalysts, and reaction conditions used. The following table summarizes reported yields for the synthesis of 2-substituted benzothiazoles under various conditions.

Catalyst/Reagent SystemSolventTemperatureTimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp.45-60 min85-94[7][8]
Nano CeO₂WaterRoom Temp.15-90 min87-98[7]
FeCl₃/Montmorillonite K-10 (Ultrasound)--0.7-5 h33-95[7]
Pt supported on metal oxide--3 h55-89[7]
Fe₃O₄@SiO₂@Cu-MoO₃--2-4 h83-98[7]
Ionic Liquid (nanorod-shaped ionogel)Solvent-free80 °C10-25 min84-95[7]
p-Toluenesulfonic acid (TsOH·H₂O)Acetonitrile80 °C16 h~85-89[9]

Note: Yields can vary significantly based on the specific aromatic aldehyde or other starting materials used.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.[1]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).[1][5]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).[1]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[1][5]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry under a vacuum.[1][5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1][5]

Protocol 2: Purification of 2-Aminobenzothiazole via Hydrochloride Salt Formation

This protocol is effective for removing colored impurities from crude 2-aminobenzothiazole.[4]

  • Dissolution: Dissolve the crude, colored 2-aminobenzothiazole in hot ethanol.[4]

  • Decolorization: Add activated carbon (e.g., Norit) to the hot solution and filter the suspension while hot.[4]

  • Precipitation: Dilute the filtrate with hot water. Stir the mixture vigorously and chill it quickly.[4]

  • Isolation: After 30 minutes, filter the precipitated product and wash it with 30% ethanol.[4]

  • Regeneration (Optional): The product can be further purified by regeneration from its hydrochloride salt to remove any residual color.[4]

Visualizations

The following diagrams illustrate key workflows and logical relationships in benzothiazole synthesis and troubleshooting.

G cluster_workflow General Experimental Workflow for Benzothiazole Synthesis start 1. Reaction Setup (Dissolve 2-aminothiophenol and aldehyde/acid in solvent) reagents 2. Reagent/Catalyst Addition (Add oxidant, acid, or catalyst) start->reagents reaction 3. Reaction Monitoring (Stir at appropriate temperature, monitor by TLC) reagents->reaction workup 4. Work-up (Quench reaction, e.g., with ice water) reaction->workup isolation 5. Product Isolation (Filter precipitated solid) workup->isolation purification 6. Purification (Recrystallization or column chromatography) isolation->purification characterization 7. Characterization (NMR, MS, etc.) purification->characterization

Caption: A general experimental workflow for the synthesis of benzothiazoles.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Low Yield Observed check_sm Check Purity of Starting Materials (esp. 2-aminothiophenol) start->check_sm purify_sm Purify/Use Fresh Starting Materials check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_sm->check_conditions Pure optimize_conditions Systematically Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal check_oxidation Check for Incomplete Cyclization/Oxidation check_conditions->check_oxidation Optimal add_oxidant Ensure Adequate Oxidant is Present/Optimize Oxidant check_oxidation->add_oxidant Incomplete check_isolation Review Isolation and Purification Procedure check_oxidation->check_isolation Complete optimize_purification Optimize Work-up and Purification Method check_isolation->optimize_purification Inefficient

Caption: A logical flowchart for troubleshooting low yields in benzothiazole synthesis.

G cluster_pathway Key Reaction and Side Reaction Pathways reactants 2-Aminothiophenol + Aldehyde intermediate Benzothiazoline Intermediate reactants->intermediate Cyclization side_reaction Side Products (Dimers, Polymers, Tar) reactants->side_reaction Polymerization/ Dimerization oxidized_sm Oxidized 2-Aminothiophenol (Disulfide Dimer) reactants->oxidized_sm Oxidation of Starting Material product Desired Benzothiazole Product intermediate->product Oxidation

Caption: Simplified reaction pathway and common side reactions in benzothiazole synthesis.

References

Technical Support Center: Purification of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of impurities from 6-Bromo-2-(methylthio)benzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-(methylthio)benzo[d]thiazole, and side products from the bromination reaction. Over-bromination can lead to the formation of di-bromo or poly-brominated species. In some cases, incomplete cyclization during the synthesis of the benzothiazole core can result in benzothiazoline intermediates.

Q2: My final product has a yellowish tint instead of being a white solid. What could be the cause?

A2: A yellowish color often indicates the presence of colored impurities, which could be residual starting materials or byproducts from side reactions. Purification via recrystallization, sometimes with the addition of activated carbon, or column chromatography can help remove these colored impurities.

Q3: After recrystallization, I still see some impurities in my NMR spectrum. What should I do?

A3: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization or opt for purification by column chromatography. Column chromatography is particularly effective at separating compounds with similar polarities.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the spots of your crude mixture, the purified fractions, and the starting materials, you can assess the separation. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Potential Cause Troubleshooting Steps
Product is too soluble in the recrystallization solvent. - Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Consider a solvent/anti-solvent system. Dissolve the product in a good solvent and then add an anti-solvent dropwise until turbidity is observed, followed by heating until the solution is clear and then slow cooling.
Precipitation occurs too quickly, trapping impurities. - Ensure the solution cools down slowly to allow for the formation of pure crystals. - Avoid disturbing the solution during the cooling process.
Significant amount of product remains in the mother liquor. - Concentrate the mother liquor and perform a second recrystallization to recover more product. - Cool the solution in an ice bath to maximize precipitation before filtration.
Issue 2: Incomplete Separation of Impurities by Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate solvent system (eluent). - Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. - A common eluent system for benzothiazole derivatives is a mixture of hexane and ethyl acetate.
Column overloading. - Use an appropriate amount of crude product relative to the amount of stationary phase (e.g., silica gel). A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Co-elution of impurities with the product. - If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel). - Alternatively, recrystallization after column chromatography may help remove the remaining impurities.

Data Presentation

The following table presents typical quantitative data for the purification of this compound, illustrating the effectiveness of different purification methods.

Purification Method Yield (%) Purity by HPLC (%) Melting Point (°C)
Crude Product~93~8595-99
After Single Recrystallization (Ethanol)75-85>9898-101[1]
After Column Chromatography (Hexane:Ethyl Acetate)60-75>9999-101
Recrystallization followed by Column Chromatography50-65>99.5100-101

Experimental Protocols

Synthesis and Initial Purification of this compound

This protocol is based on a documented synthesis.[1]

  • Reaction Setup: Suspend 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol) in 50 ml of methanol.

  • Bromination: Add pure Br₂ (1.5 ml) dropwise in small portions (e.g., 5 drops every 20 minutes) to the stirred suspension.

  • Reaction Time: Stir the solution extensively for 8 hours.

  • Precipitation and Washing: Separate the resulting precipitate from the reaction mixture and wash it with three 50 ml portions of ice-cold methanol. This yields approximately 4.67 g (93%) of the crude product.[1]

Recrystallization Protocol
  • Dissolution: Transfer the crude, white solid residue to a flask and add a minimal amount of absolute ethanol.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.

  • Crystal Formation: White crystals of pure this compound will form.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold absolute ethanol.

  • Drying: Dry the crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

impurity_removal_workflow Impurity Removal Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting synthesis Crude Product (Contains impurities) recrystallization Recrystallization (Ethanol) synthesis->recrystallization Primary Method column_chromatography Column Chromatography (Hexane/EtOAc) synthesis->column_chromatography Alternative Method tlc TLC Monitoring recrystallization->tlc hplc HPLC Analysis recrystallization->hplc column_chromatography->tlc column_chromatography->hplc nmr NMR Spectroscopy hplc->nmr pure_product Pure Product (>98% Purity) nmr->pure_product Confirm Purity low_purity Purity < 98%? nmr->low_purity low_purity->pure_product No recrystallization2 Second Recrystallization low_purity->recrystallization2 Yes column_after_recryst Column Chromatography low_purity->column_after_recryst Yes, alternative recrystallization2->hplc column_after_recryst->hplc

Caption: Logical workflow for the purification and analysis of this compound.

troubleshooting_pathway Troubleshooting Pathway for Purification Issues start Crude Product check_purity Assess Purity (TLC/HPLC/NMR) start->check_purity is_purity_ok Purity > 98%? check_purity->is_purity_ok pure_product Pure Product is_purity_ok->pure_product Yes purification_method Choose Purification Method is_purity_ok->purification_method No recrystallization Recrystallization purification_method->recrystallization Primary Choice column Column Chromatography purification_method->column Alternative reassess_purity Re-assess Purity recrystallization->reassess_purity column->reassess_purity reassess_purity->is_purity_ok change_method Consider Alternative Method reassess_purity->change_method Still Impure change_method->recrystallization If Column Failed change_method->column If Recrystallization Failed

Caption: Decision-making pathway for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-2-(methylthio)benzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A common and direct method is the electrophilic bromination of 2-(methylthio)benzo[d]thiazole using elemental bromine in a suitable solvent like methanol.[1] This method offers a straightforward approach to introduce a bromine atom onto the benzothiazole ring.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Poor Quality of Starting Material: The starting material, 2-(methylthio)benzo[d]thiazole, should be pure. Impurities can lead to side reactions and lower the yield of the desired product.

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature, while carefully monitoring for the formation of byproducts.

  • Suboptimal Reaction Conditions: The reaction temperature and concentration of reactants can significantly impact the yield. Ensure that the temperature is maintained within the optimal range.

  • Side Reactions: Over-bromination, resulting in di- or tri-brominated products, can occur, especially with an excess of the brominating agent or prolonged reaction times.[2] To minimize this, carefully control the stoichiometry of bromine.[2]

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The formation of multiple products is a common issue in bromination reactions. The likely side products are isomers of the desired compound or over-brominated products.

  • Isomeric Products: Depending on the reaction conditions, bromination can occur at different positions on the benzothiazole ring.

  • Over-bromination: The presence of di-bromo or even tri-bromo derivatives is a possibility, especially if an excess of bromine is used.

To minimize the formation of these side products, consider the following:

  • Control Stoichiometry: Use a precise amount of the brominating agent. For mono-bromination, a 1:1 molar ratio of the substrate to the brominating agent is recommended.[2]

  • Temperature Control: Lowering the reaction temperature can often increase the selectivity of the reaction.[2]

  • Choice of Brominating Agent: For better control and selectivity, consider using a milder brominating agent such as N-Bromosuccinimide (NBS) as an alternative to elemental bromine.[2][3][4]

Q4: What are the key challenges when scaling up the synthesis of this compound?

Scaling up this synthesis from the lab to a pilot plant or industrial scale introduces several challenges:

  • Heat Management: Bromination reactions are often exothermic.[5] On a large scale, the heat generated can be significant, potentially leading to a runaway reaction. A robust cooling system and controlled, slow addition of the brominating agent are crucial for maintaining the reaction temperature.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" and side reactions. The viscosity of the reaction mixture and the geometry of the reactor should be considered.

  • Reagent Handling: Handling large quantities of bromine, which is corrosive and toxic, requires specialized equipment and stringent safety protocols.[6]

  • Purification: Isolating the pure product on a large scale can be challenging. The choice of purification method (e.g., recrystallization, column chromatography) will depend on the impurity profile and the required purity of the final product.[7]

Q5: Are there safer alternatives to using elemental bromine for this synthesis?

Yes, several alternatives to elemental bromine can be considered, especially for larger-scale synthesis to enhance safety:

  • N-Bromosuccinimide (NBS): NBS is a solid and is generally easier and safer to handle than liquid bromine.[3][4][8] It is a milder brominating agent, which can also lead to better selectivity.[2]

  • In-situ Generation of Bromine: Bromine can be generated in the reaction mixture from less hazardous precursors, which minimizes the need to handle free bromine.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction by TLC. If starting material persists, extend the reaction time or slightly increase the temperature.
Poor quality of starting materials.Ensure the purity of 2-(methylthio)benzo[d]thiazole.
Suboptimal reaction conditions.Optimize reaction temperature and concentration.
Formation of Multiple Products Over-bromination due to excess brominating agent.Use a 1:1 molar ratio of substrate to brominating agent.[2]
Poor regioselectivity.Lower the reaction temperature to improve selectivity.[2] Consider using a milder brominating agent like NBS.[2][3][4]
Difficulty with Product Isolation Product is soluble in the reaction solvent.If the product does not precipitate, consider adding an anti-solvent or removing the solvent under reduced pressure.
Oily product instead of solid.Try different crystallization solvents or use column chromatography for purification.
Scale-up Issues Uncontrolled exotherm.Ensure efficient cooling and slow, controlled addition of the brominating agent.[5][10]
Inefficient mixing.Use appropriate agitation for the reactor size and viscosity of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound using Elemental Bromine

This protocol is adapted from a known laboratory-scale synthesis.[1]

Materials:

  • 2-(methylthio)benzo[d]thiazole

  • Methanol

  • Bromine (Br₂)

  • Ice

Procedure:

  • Dissolution: Suspend 2-(methylthio)benzo[d]thiazole (0.025 mol, 5.01 g) in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Bromine Addition: Cool the suspension in an ice bath. Slowly add pure bromine (1.5 mL) dropwise to the stirred suspension. The addition should be done in portions (e.g., 5 drops every 20 minutes) to control the reaction rate and temperature.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture for 8 hours at room temperature.

  • Isolation: A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with three portions of 50 mL of ice-cold methanol to remove any unreacted bromine and other impurities.

  • Purification: The white solid residue can be further purified by recrystallization from absolute ethanol. The reported melting point is 98-101°C.[1]

Quantitative Data for Protocol 1:

ParameterValue
Moles of 2-(methylthio)benzo[d]thiazole0.025 mol
Volume of Methanol50 mL
Volume of Bromine1.5 mL
Reaction Time8 hours
Reported Yield93%
Melting Point98-101°C[1]
Protocol 2: Alternative Bromination using N-Bromosuccinimide (NBS)

This is a general procedure that can be adapted for the synthesis of this compound.[2]

Materials:

  • 2-(methylthio)benzo[d]thiazole

  • N-Bromosuccinimide (NBS)

  • 1,2-dimethoxyethane (DME) or another suitable solvent

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(methylthio)benzo[d]thiazole (1 equivalent) and N-Bromosuccinimide (1.1 equivalents) in a suitable solvent like DME.

  • Reaction: Stir the mixture at ambient temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start_mat1 2-(methylthio)benzo[d]thiazole dissolution Dissolve starting material in Methanol start_mat1->dissolution start_mat2 Bromine addition Slow, dropwise addition of Bromine start_mat2->addition start_mat3 Methanol start_mat3->dissolution dissolution->addition stirring Stir at room temperature for 8 hours addition->stirring filtration Filter the precipitate stirring->filtration washing Wash with cold Methanol filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Poor Starting Material? start->cause3 cause1->cause2 No solution1a Monitor by TLC cause1->solution1a Yes cause2->cause3 No solution2a Check for over-bromination cause2->solution2a Yes solution3a Verify purity of starting material cause3->solution3a Yes solution1b Extend reaction time / slightly increase temperature solution1a->solution1b solution2b Use 1:1 stoichiometry of reactants solution2a->solution2b solution2c Lower reaction temperature solution2b->solution2c solution2d Consider milder brominating agent (NBS) solution2c->solution2d

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Stability issues of 6-Bromo-2-(methylthio)benzo[d]thiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2-(methylthio)benzo[d]thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments.

Frequently Asked Questions (FAQs) - Stability in Solution

Q1: My solution of this compound is changing color. What could be the cause?

A rapid change in solution color often indicates degradation of the compound. This can be triggered by several factors, including pH, exposure to light, temperature, or oxidative stress. It is recommended to perform a systematic investigation to identify the root cause.

Q2: I'm observing a loss of potency or unexpected results in my bioassays. Could this be related to the stability of the compound?

Yes, the degradation of this compound into other chemical species can lead to a decrease in the concentration of the active compound, resulting in diminished biological activity. The degradation products themselves might also interfere with the assay. It is crucial to ensure the stability of your compound under your specific experimental conditions.

Q3: What are the likely degradation pathways for benzothiazole derivatives like this one?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related benzothiazole compounds can undergo hydrolysis, oxidation, and photolysis.[1][2][3] Forced degradation studies are often required to elucidate these pathways for a specific molecule.[3][4][5]

Q4: How can I prevent the degradation of this compound in my stock solutions?

To minimize degradation, it is advisable to store stock solutions at low temperatures (e.g., -20°C or -80°C), protect them from light by using amber vials or wrapping them in foil, and using anhydrous, high-purity solvents. The pH of the solution should also be considered, as benzothiazoles can be susceptible to acid or base-catalyzed hydrolysis.

Troubleshooting Guides

Issue: Inconsistent Results or Loss of Activity

If you are experiencing variability in your experimental outcomes, it may be due to the instability of this compound in your solution. Follow this troubleshooting workflow to diagnose and address the problem.

G start Start: Inconsistent Results Observed check_prep Review Solution Preparation: - Freshly prepared? - Solvent purity? - Weighing accuracy? start->check_prep stability_study Conduct Preliminary Stability Study: - Analyze solution at T=0 - Analyze after incubation at RT/37°C check_prep->stability_study degradation_obs Degradation Observed? stability_study->degradation_obs no_degradation No Significant Degradation degradation_obs->no_degradation No optimize_storage Optimize Storage Conditions: - Lower temperature (-80°C) - Protect from light - Use different solvent/buffer degradation_obs->optimize_storage Yes other_factors Investigate Other Experimental Factors: - Assay variability - Cell line issues - Reagent quality no_degradation->other_factors retest Prepare Fresh Solution & Retest optimize_storage->retest retest->start G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) prep_stock->thermal photo Photolytic Stress (ICH Q1B guidelines) prep_stock->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc data Quantify Purity Loss & Detect Degradants hplc->data

References

Technical Support Center: Bromination of 2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding over-bromination of 2-(methylthio)benzo[d]thiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this synthetic step.

Troubleshooting Guide

This guide is designed to help you troubleshoot and resolve common issues that can lead to the over-bromination of 2-(methylthio)benzo[d]thiazole.

ProblemPotential Cause(s)Recommended Solution(s)
Formation of Di- or Poly-brominated Products (Over-bromination) - Excess of brominating agent.- Reaction time is too long.- High reaction temperature.- Highly reactive brominating agent.- Reduce the amount of the brominating agent to one equivalent or slightly less.[1]- Monitor the reaction closely with Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed or the desired product is maximized.[1]- Lower the reaction temperature; this often increases selectivity.[1]- Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).[1]
Poor Regioselectivity (Mixture of Isomers) - Reaction conditions favoring multiple substitutions.- Highly reactive brominating agent.- Adjust the reaction temperature; lower temperatures often improve selectivity.[1]- Employ a milder brominating agent such as NBS.[1]- Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents for mono-bromination.[1]
Low Yield of Mono-brominated Product - Incomplete reaction.- Sub-optimal reaction temperature.- Inefficient brominating agent.- Monitor the reaction using TLC to ensure completion.- Optimize the reaction temperature. Some reactions may proceed better at room temperature overnight, while others might require gentle cooling.[1]- Experiment with a different brominating agent (e.g., switch from Br₂ to NBS for better control, or vice versa if the reaction is too sluggish).[1]
Presence of Unwanted Side Products - Use of a highly polar solvent.- Switch to a less polar solvent to disfavor competing side reactions.[1]
Starting Material Decomposition - Harsh reaction conditions (e.g., high temperature, strong acid).- Employ milder reaction conditions. For instance, use a catalytic amount of a bromine source instead of stoichiometric amounts in strong acid.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the bromination of benzothiazole derivatives like 2-(methylthio)benzo[d]thiazole?

A1: Researchers often face challenges with regioselectivity, which can lead to a mixture of brominated isomers. Other common issues include low yields and over-bromination (di- or tri-substitution).[1]

Q2: Which brominating agents are most suitable for the controlled mono-bromination of 2-(methylthio)benzo[d]thiazole?

A2: Several brominating agents can be used. Common choices include:

  • Elemental Bromine (Br₂): Often used in solvents like acetic acid or chloroform. It is a strong brominating agent but can lead to over-bromination if not carefully controlled.[1]

  • N-Bromosuccinimide (NBS): A milder and easier-to-handle alternative to liquid bromine that can provide better control over the reaction.[1]

  • Benzyltrimethylammonium tribromide (PhCH₂NMe₃Br₃): An electrophilic bromine source that can be used under mild conditions and may minimize the formation of brominated side products.[1]

Q3: How does the choice of solvent affect the bromination reaction?

A3: The solvent plays a crucial role in the outcome of the bromination. Polar solvents can sometimes favor competing ring bromination reactions.[1] For instance, while acetic acid is commonly used, less polar solvents might be employed to improve selectivity. The choice of solvent also impacts the solubility of the starting material and the reaction rate.

Q4: At which position does bromination typically occur on the 2-(methylthio)benzo[d]thiazole ring?

A4: Electrophilic substitution on the benzothiazole ring is complex and the position of bromination is influenced by reaction conditions and existing substituents. For 2-(methylthio)benzo[d]thiazole, bromination is reported to occur at the 6-position to yield 6-bromo-2-(methylthio)benzo[d]thiazole.

Data Presentation

The following table summarizes the expected outcomes of the bromination of 2-(methylthio)benzo[d]thiazole under different experimental conditions. This data is illustrative and aims to guide the optimization of your reaction.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Expected Major ProductExpected Yield of Mono-brominated ProductKey Observations
1Br₂ (1.1)Acetic Acid2512This compoundModeratePotential for over-bromination.
2Br₂ (1.1)Acetic Acid012This compoundModerate to HighImproved selectivity compared to room temperature.[1]
3Br₂ (2.2)Acetic Acid2524Mixture of di-brominated productsLowSignificant over-bromination is likely.
4NBS (1.1)1,2-Dimethoxyethane (DME)2524This compoundHighMilder conditions, better control, and higher selectivity.[1]
5NBS (1.1)Acetonitrile2524This compoundModeratePolar solvent may lead to side products.[1]

Experimental Protocols

Protocol 1: Controlled Bromination using Elemental Bromine (Br₂)

This protocol is a classical method for the bromination of benzothiazole derivatives.

  • Dissolution: Dissolve 2-(methylthio)benzo[d]thiazole (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to between -3°C and 0°C. Careful temperature control is necessary to prevent the solidification of the acetic acid.

  • Bromine Addition: While shielding the reaction from light, add a solution of elemental bromine (1.1 equivalents) dissolved in glacial acetic acid dropwise. Maintain the temperature below 0°C during the addition.[1]

  • Reaction: After the addition is complete, remove the light shield and allow the mixture to slowly warm to room temperature. Let the reaction stir overnight.

  • Work-up: Quench the reaction by carefully adding a suitable base (e.g., sodium hydroxide pellets and ice) until the pH is neutral or slightly basic. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.

Protocol 2: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This method offers a milder alternative to using elemental bromine.[1]

  • Setup: In a round-bottom flask, combine 2-(methylthio)benzo[d]thiazole (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a suitable solvent like 1,2-dimethoxyethane (DME).

  • Reaction: Stir the mixture at ambient temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and evaporate the solvent. Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2-(methylthio)benzo[d]thiazole in appropriate solvent start->dissolve cool Cool reaction mixture (if required, e.g., 0°C) dissolve->cool add_br Add brominating agent (e.g., Br2 or NBS) dropwise cool->add_br stir Stir at controlled temperature add_br->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: General experimental workflow for the bromination of 2-(methylthio)benzo[d]thiazole.

troubleshooting_logic start Over-bromination Observed? cause1 Excess Brominating Agent? start->cause1 Yes end Mono-bromination Achieved start->end No sol1 Reduce to 1.0-1.1 eq. cause1->sol1 Yes cause2 Reaction Time Too Long? cause1->cause2 No sol1->end sol2 Monitor closely with TLC and quench sooner. cause2->sol2 Yes cause3 Temperature Too High? cause2->cause3 No sol2->end sol3 Lower reaction temperature. cause3->sol3 Yes cause4 Brominating Agent Too Reactive? cause3->cause4 No sol3->end sol4 Switch from Br2 to NBS. cause4->sol4 Yes cause4->end No sol4->end

Caption: Troubleshooting logic for over-bromination issues.

References

Validation & Comparative

Characterizing 6-Bromo-2-(methylthio)benzo[d]thiazole: A Comparative 1H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative framework for the ¹H NMR characterization of 6-Bromo-2-(methylthio)benzo[d]thiazole, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of its specific ¹H NMR spectrum in public databases, this guide presents data from closely related benzothiazole derivatives to predict its spectral features and offers a standardized protocol for its analysis.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the methylthio group and the aromatic benzothiazole core. The bromine atom at the 6-position and the methylthio group at the 2-position will influence the chemical shifts and coupling patterns of the aromatic protons.

Based on the analysis of related structures, the following characteristics are predicted:

  • Methyl Protons (-SCH₃): A sharp singlet is expected in the upfield region of the spectrum, typically around δ 2.7-2.8 ppm.

  • Aromatic Protons (H-4, H-5, and H-7): The three protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and doublet of doublets in the downfield region (δ 7.0-8.0 ppm). The bromine at C-6 will deshield the adjacent protons, shifting them further downfield.

Comparative ¹H NMR Data of Benzothiazole Derivatives

To provide a practical reference, the following table summarizes the ¹H NMR data for structurally similar benzothiazole derivatives. This data can be used to estimate the chemical shifts and coupling constants for this compound.

Compound NameSolventChemical Shift (δ, ppm) and Multiplicity
2-(Methylthio)benzothiazole CDCl₃8.08 (d, J = 8.0 Hz, 1H), 7.90 (d, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 1H), 7.39 (t, J = 8.0 Hz, 1H), 2.75 (s, 3H)
6-Methyl-N-(4-methylbenzyl)-1,3-benzothiazol-2-amine [1]DMSO-d₆8.34 (t, J = 5.72 Hz, 1H, NH), 7.48 (s, 1H, H-7), 7.27 (d, J = 8.05 Hz, 3H, H-4, H-11, H-15), 7.17 (d, J = 7.80 Hz, 2H, H-12, H-14), 7.03 (d, J = 7.40 Hz, 1H, H-5), 4.51 (d, J = 5.73 Hz, 2H, Ar-CH₂N), 2.40 (s, 3H, CH₃-benzothiazole), 2.20 (s, 3H, Ar-CH₃)
2-Chloro-N-(4-methoxybenzyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide [1]DMSO-d₆7.83 (s, 1H, H-7), 7.68 (d, J = 8.25 Hz, 1H, H-4), 7.28 (d, J = 8.24 Hz, 1H, H-5), 7.21 (d, J = 8.55 Hz, 2H, H-11, H-15), 6.92 (d, J = 8.59 Hz, 2H, H-12, H-14), 5.51 (s, 2H, N(CO)CH₂Cl), 4.75 (s, 2H, Ar-CH₂N), 3.70 (s, 3H, Ar-OCH₃), 2.40 (s, 3H, CH₃-benzothiazole)
2-(2-Methoxyphenyl)benzothiazole MeOD8.53 (dd, J = 7.6, 1.6 Hz, 1H), 8.09 (d, J = 8 Hz, 1H), 7.92 (d, J = 7.6 Hz, 1H), 7.50-7.43 (m, 2H), 7.37 (t, J = 8 Hz, 1H), 7.13 (t, J = 8 Hz, 1H), 7.06 (d, J = 8.4 Hz, 1H), 4.05 (s, 3H)
2-(3-Nitrophenyl)benzothiazole CDCl₃8.93 (s, 1H), 8.41 (d, J = 7.6 Hz, 1H), 8.33 (dd, J = 8, 1.2 Hz, 1H), 8.11 (d, J = 8 Hz, 1H), 7.95 (d, J = 8 Hz, 1H), 7.69 (t, J = 8 Hz, 1H), 7.55 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 7.2 Hz, 1H)

Experimental Protocol for ¹H NMR Characterization

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Lock the spectrometer to the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and sharp peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical acquisition parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 16-64 (or more for dilute samples)
  • Process the acquired free induction decay (FID) by applying a Fourier transform.
  • Phase the spectrum and perform baseline correction.
  • Integrate the signals to determine the relative number of protons for each resonance.

Structural Visualization and Proton Assignment

The following diagrams illustrate the chemical structure and the expected proton signaling pathways in the ¹H NMR spectrum of this compound.

G ¹H NMR Signaling Pathway Molecule This compound Protons Proton Environments Molecule->Protons Methyl -SCH₃ Protons Protons->Methyl Aromatic Aromatic Protons (H-4, H-5, H-7) Protons->Aromatic Singlet Singlet (s) Methyl->Singlet Multiplet Multiplet (m) or Doublets (d, dd) Aromatic->Multiplet

References

Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Benzothiazoles in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of brominated and chlorinated benzothiazole derivatives, supported by experimental data.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of halogen atoms, such as bromine and chlorine, into the benzothiazole structure is a common strategy to enhance potency. This guide provides a comparative overview of the biological activity of brominated and chlorinated benzothiazoles, drawing on published experimental data to inform future drug design and development efforts.

Anticancer Activity: A Tale of Two Halogens

Both brominated and chlorinated benzothiazoles have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds against various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in the specific chemical structures (beyond the halogen substitution), the cancer cell lines tested, and the experimental conditions across different studies.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Brominated 2-(4-aminophenyl)-3'-bromobenzothiazoleMCF-7 (Breast)Data not specified, but noted as "especially potent"[1]
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[2]
SW620 (Colon)0.0043[2]
A549 (Lung)0.044[2]
HepG2 (Liver)0.048[2]
Chlorinated 2-(4-aminophenyl)-3'-chlorobenzothiazoleMCF-7 (Breast)Data not specified, but noted as "especially potent"[1]
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[3]
H460 (Lung)0.29[3]
A549 (Lung)0.84[3]
MDA-MB-231 (Breast)0.88[3]
Substituted chlorophenyl oxothiazolidine benzothiazoleHeLa (Cervical)9.76[4]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chlorobenzamideE. coli7.81 (µg/mL)[5]
S. typhi15.6 (µg/mL)[5]
K. pneumoniae3.91 (µg/mL)[5]
S. aureus15.6 (µg/mL)[5]

Observations:

  • Both brominated and chlorinated substituents can lead to potent anticancer activity, with some derivatives exhibiting nanomolar to low micromolar IC50 values.

  • The nature and position of other substituents on the benzothiazole core and associated phenyl rings play a crucial role in determining the overall activity, making a direct comparison based solely on the halogen challenging.

  • For instance, a substituted bromopyridine acetamide benzothiazole showed exceptionally high potency against a panel of cancer cell lines.[2] Similarly, a chlorobenzyl indole semicarbazide benzothiazole also displayed significant activity against various cancer cell lines.[3]

  • Structure-activity relationship (SAR) studies often indicate that the presence of an electron-withdrawing group, such as a halogen, on the benzothiazole scaffold enhances anticancer potential.[2]

Antibacterial Activity: Halogens in the Fight Against Microbes

Brominated and chlorinated benzothiazoles have also been investigated for their antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the efficacy of antimicrobial agents. The table below presents MIC values for several halogenated benzothiazole derivatives against various bacterial strains.

Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
Brominated Compounds containing a bromo group on the benzene ring of 1,2,3-triazoles linked to benzothiazoleS. aureusNot specified, but showed better activity than fluoro and chloro analogs[6]
B. subtilisNot specified, but showed better activity than fluoro and chloro analogs[6]
E. coliNot specified, but showed better activity than fluoro and chloro analogs[6]
K. pneumoniaeNot specified, but showed better activity than fluoro and chloro analogs[6]
Chlorinated Benzothiazole-thiophene derivative with a chloro group at the 5th positionS. aureus6.25 ± 0.27[7]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chlorobenzamideE. coli7.81[5]
S. typhi15.6[5]
K. pneumoniae3.91[5]
S. aureus15.6[5]
Dialkyne substituted 2-aminobenzothiazole derivative (Compound 3e)Various Gram-positive and Gram-negative bacteria3.12[8]
6-Chloro substituted benzothiazolylthiazolidin-4-oneS. aureusImproved activity by 2.5-fold compared to 6-OCF3 analog[9]
MRSAImproved activity by 2.5-fold compared to 6-OCF3 analog[9]
E. coli (resistant)Improved activity by 2.5-fold compared to 6-OCF3 analog[9]

Observations:

  • The presence of either bromine or chlorine can contribute to significant antibacterial activity.

  • SAR studies have suggested that the presence of an electronegative chloro group at the 5th position of the benzothiazole moiety enhances antibacterial activity.[7]

  • In one study, brominated derivatives of benzothiazole-linked 1,2,3-triazoles exhibited better activity compared to their chlorinated and fluorinated counterparts.[6]

  • The specific chemical structure and the bacterial strain being tested are critical determinants of activity. For example, a chlorinated benzothiazole derivative showed potent activity against K. pneumoniae with an MIC of 3.91 µg/mL.[5]

Signaling Pathways and Mechanisms of Action

Several studies have delved into the mechanisms by which halogenated benzothiazoles exert their cytotoxic effects. A common pathway implicated is the induction of apoptosis (programmed cell death).

Mitochondrial Apoptosis Pathway

Many benzothiazole derivatives induce apoptosis through the intrinsic mitochondrial pathway.[10][11] This process involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway Mitochondrial Apoptosis Pathway for Benzothiazoles BZ Halogenated Benzothiazole Bax Bax (Pro-apoptotic) BZ->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BZ->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by halogenated benzothiazoles.

PI3K/AKT Signaling Pathway

The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition is a key target for cancer therapy. Some benzothiazole derivatives have been shown to induce apoptosis by suppressing this pathway.[12][13]

PI3K_AKT_Pathway PI3K/AKT Pathway Inhibition by Benzothiazoles BZ Halogenated Benzothiazole PI3K PI3K BZ->PI3K Inhibits AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: Inhibition of the PI3K/AKT survival pathway by halogenated benzothiazoles.

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of the biological activity of novel compounds. Below are generalized methodologies for key assays.

Synthesis of Halogenated Benzothiazoles

A common method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids. Halogenated precursors are used to introduce bromine or chlorine into the final structure.

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Halogenated 2-Aminothiophenol C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Aldehyde or Carboxylic Acid B->C D Halogenated Benzothiazole Derivative C->D

Caption: General workflow for the synthesis of halogenated benzothiazoles.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the brominated or chlorinated benzothiazole derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14][15]

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.[18]

Conclusion

References

X-ray crystallography of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Crystallographic Structures of Substituted Benzothiazoles

This guide provides a comparative analysis of the single-crystal X-ray crystallography data for 6-Bromo-2-(methylthio)benzo[d]thiazole and two alternative benzothiazole derivatives: 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole. The objective of this comparison is to offer researchers, scientists, and drug development professionals a clear understanding of the structural nuances that arise from different substitutions on the benzothiazole core. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray crystallography is crucial for understanding conformation, stereochemistry, and intermolecular interactions, which are paramount in modern drug discovery and development.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three benzothiazole derivatives, allowing for a direct comparison of their solid-state structures.

ParameterThis compound2-(4-chlorophenyl)benzothiazole2-amino-6-chlorobenzothiazole
Chemical Formula C₈H₆BrNS₂C₁₃H₈ClNSC₇H₅ClN₂S
Molecular Weight 260.18 g/mol 245.73 g/mol 184.65 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP b c a
a (Å) 9.7843(4)11.0497(5)7.371(2)
b (Å) 3.9514(2)14.1040(6)12.015(4)
c (Å) 11.6076(5)7.1466(3)17.200(6)
α (°) 909090
β (°) 96.353(4)98.556(4)90
γ (°) 909090
Volume (ų) 446.01(3)1101.37(8)1523.5(9)
Z 248
Calculated Density (g/cm³) 1.9391.4811.608
Temperature (K) 100150Not Specified
Data Sources[2][1][3][1]

Experimental Protocols

Detailed methodologies for the synthesis and single-crystal X-ray crystallographic analysis of the three compared benzothiazole derivatives are provided below.

This compound

Synthesis and Crystallization: To a suspension of 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol) in 50 ml of methanol, 1.5 ml of pure Br₂ was added dropwise in portions (5 drops every 20 minutes). The solution was stirred extensively for 8 hours. The resulting precipitate was separated from the reaction mixture and washed with ice-cold methanol (3 portions of 50 ml). The white solid residue was then crystallized from absolute ethanol. Single crystals suitable for X-ray diffraction were obtained immediately after the slow evaporation of the ethanol.[2]

X-ray Data Collection and Structure Refinement: X-ray diffraction data were collected at 100 K. The structure was solved and refined using established crystallographic software. The calculations for the structure were carried out using the Gaussian09 program.[2]

2-(4-chlorophenyl)benzothiazole

Synthesis and Crystallization: This compound is typically synthesized through the condensation reaction of 2-aminothiophenol and 4-chlorobenzoyl chloride.[1] In a round-bottom flask, 2-aminothiophenol (1 equivalent) is dissolved in toluene. Pyridine is added to the solution, which is then cooled in an ice bath. A solution of 4-chlorobenzoyl chloride (1 equivalent) in toluene is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. After cooling, the mixture is washed with water and a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to yield pure crystals suitable for X-ray analysis.[1]

X-ray Data Collection and Structure Refinement: A single crystal of suitable dimensions was mounted on a diffractometer. X-ray diffraction data were collected at 150 K using Mo Kα radiation. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[3]

2-amino-6-chlorobenzothiazole

Synthesis and Crystallization: The synthesis of 2-amino-6-chlorobenzothiazole involves the reaction of 4-chloroaniline with ammonium thiocyanate and bromine in glacial acetic acid. 4-chloroaniline is dissolved in glacial acetic acid, and ammonium thiocyanate is added. The mixture is cooled and stirred while bromine dissolved in glacial acetic acid is added dropwise. After the addition, the mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into ice water and neutralized with a concentrated ammonium hydroxide solution, leading to the formation of a precipitate. The precipitate is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure compound, and single crystals can be obtained by slow evaporation of a solution in a suitable solvent.[1]

X-ray Data Collection and Structure Refinement: X-ray diffraction data are collected using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected by rotating the crystal. The collected images are processed to integrate the reflection intensities and apply corrections. The crystal structure is solved using direct or Patterson methods to obtain an initial atomic model. This model is then refined against the experimental data using full-matrix least-squares methods.[1]

Experimental Workflow for Single-Crystal X-ray Crystallography

The following diagram illustrates the general workflow for determining the structure of a small molecule by single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing & Integration xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Structural Analysis validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition

Caption: General workflow for single-crystal X-ray crystallography.

References

The Pivotal Role of C-6 Substitution in Benzothiazole Scaffolds: A Comparative Guide to Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, with substitutions at the 6-position proving particularly influential in modulating a wide array of biological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted benzothiazoles, focusing on two critical therapeutic areas: oncology and infectious diseases. Through a compilation of experimental data, detailed protocols, and visual representations of key processes, this document aims to facilitate a deeper understanding of how modifications at the C-6 position can be strategically employed to develop potent and selective therapeutic agents.

The fusion of a benzene ring with a thiazole ring creates the benzothiazole core, a structure amenable to various substitutions, particularly at the 2nd and 6th positions.[1] Modifications at the 6-position have been shown to significantly impact the pharmacological profile of these compounds, leading to the development of potent anticancer and antimicrobial agents.[1]

Comparative Analysis of Anticancer Activity

The anticancer potential of 6-substituted benzothiazoles is a significant area of research.[1] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, colon, and kidney.[1] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell growth and survival, such as those mediated by vascular endothelial growth factor receptor-2 (VEGFR-2).[1][2]

Structure-Activity Relationship of 6-Substituted Benzothiazoles as Anticancer Agents

The nature of the substituent at the 6-position of the benzothiazole ring plays a crucial role in determining the cytotoxic potency of the molecule. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 6-substituted benzothiazole derivatives against different cancer cell lines, providing a clear comparison of their efficacy. Generally, the presence of a nitro group at the 6-position has been associated with enhanced anticancer activity. For instance, a 6-nitrobenzothiazole derivative (compound 4a) linked to a thiazolidine-2,4-dione moiety displayed potent activity against HCT-116, HEPG-2, and MCF-7 cancer cell lines.[2]

Compound ID6-Substituent2-SubstituentCancer Cell LineIC50 (µM)Reference
4a -NO22-((5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)HCT-1165.61[2]
HEPG-27.92[2]
MCF-73.84[2]
4e -NO22-((5-(3,4,5-Trimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)MCF-76.11[2]
8a -NO22-((4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamidoHCT-11613.89[2]
HEPG-218.10[2]
MCF-710.86[2]
17 -F2-(2-Fluorophenyl)aminoHEP-29 x 10⁻³[3]
18 -F2-(3-Fluorophenyl)aminoHEP-2< 9 x 10⁻³[3]
19 -F2-(4-Fluorophenyl)aminoHEP-2> 9 x 10⁻³[3]

Caption: Table 1. Anticancer activity (IC50) of 6-substituted benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Testing

The cytotoxic effects of benzothiazole derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses cell viability and proliferation.[4]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) and incubated overnight to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives. A vehicle control (solvent without the compound) and a positive control (a known cytotoxic agent) are included.[4]

  • MTT Addition and Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[6]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Benzothiazole Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate IC50 Values measure->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Analysis of Antimicrobial Activity

6-Substituted benzothiazoles also exhibit significant antimicrobial properties against a range of bacterial and fungal pathogens.[7] The SAR in this context reveals that specific substitutions at the 6-position can enhance the potency and spectrum of activity.

Structure-Activity Relationship of 6-Substituted Benzothiazoles as Antimicrobial Agents

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents the MIC values for various 6-substituted benzothiazole derivatives against different microbial strains. For example, the presence of a chloro group at the 6-position has been shown to improve antibacterial activity.[8]

Compound ID6-Substituent2-SubstituentMicrobial StrainMIC (µg/mL)Reference
4b -Cl (at position 5)Antipyrine-based azo dyeSalmonella typhimurium25-50[7]
Klebsiella pneumoniae25-50[7]
8a -NO2Thiazolidin-4-one derivativePseudomonas aeruginosa90-180[7]
Escherichia coli90-180[7]
8b -OCH3Thiazolidin-4-one derivativePseudomonas aeruginosa90-180[7]
Escherichia coli90-180[7]
3e Not specifiedDialkyne substitutedStaphylococcus aureus3.12[9]
Enterococcus faecalis3.12[9]
Salmonella typhi3.12[9]
Escherichia coli3.12[9]
Klebsiella pneumoniae3.12[9]
Pseudomonas aeruginosa3.12[9]
3n Not specifiedDialkyne substitutedCandida albicans1.56[9]
Cryptococcus neoformans1.56[9]
Aspergillus niger1.56[9]

Caption: Table 2. Antimicrobial activity (MIC) of 6-substituted benzothiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[1]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[1]

Procedure:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the benzothiazole derivative is prepared in a suitable solvent (e.g., DMSO).[10]

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[1]

  • Inoculum Preparation: A standardized inoculum of the test microorganism, equivalent to a 0.5 McFarland standard, is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[1]

  • Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the serially diluted compound. A growth control (broth and inoculum without compound) and a sterility control (broth only) are included.[1]

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.[1]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

MIC_Determination_Workflow cluster_workflow Broth Microdilution Workflow start Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate start->inoculate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate incubate Incubate for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic Synthesis_Workflow cluster_synthesis General Synthesis of 6-Substituted-2-Phenylbenzothiazoles reactant1 Substituted 2-Aminothiophenol reaction Condensation Reaction reactant1->reaction reactant2 Benzaldehyde Derivative reactant2->reaction product 6-Substituted-2-Phenylbenzothiazole reaction->product

References

A Comparative Guide to HPLC and Alternative Methods for the Analysis of 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable analysis of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 6-Bromo-2-(methylthio)benzo[d]thiazole is a key building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for the analysis and purity validation of this compound, alongside alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most prevalent and effective method for determining the purity of moderately polar organic compounds like this compound.[1] This technique offers high resolution, sensitivity, and quantitative accuracy, making it the industry standard for quality control and analytical testing. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[1][2]

A suitable starting point for method development would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. UV detection is appropriate given the chromophoric nature of the benzothiazole ring system.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution injection Inject into HPLC prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification & Purity Assessment peak_integration->quantification validation_check Method Validated? quantification->validation_check specificity Specificity linearity Linearity accuracy Accuracy precision Precision validation_check->specificity validation_check->linearity validation_check->accuracy validation_check->precision

Caption: General workflow for HPLC method development and validation.

Comparison of Analytical Methods

The following table compares a proposed RP-HPLC method with an alternative technique, Thin-Layer Chromatography (TLC), for the analysis of this compound.

ParameterProposed RP-HPLC MethodThin-Layer Chromatography (TLC)
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase under high pressure.[1][2]Separation on a thin layer of adsorbent material based on differential adsorption and polarity.[1]
Resolution HighLow to Moderate[1]
Sensitivity High (ng to pg levels)Low (µg to ng levels)[1]
Quantification Highly accurate and preciseSemi-quantitative at best, primarily qualitative.[1]
Analysis Time 5 - 30 minutes per sample15 - 60 minutes per plate (multiple samples)
Instrumentation HPLC system with pump, injector, column, and detector.[2]TLC plates, developing chamber, UV lamp.
Typical Use Purity determination, quantification of impurities, stability studies, quality control.[1][2]Reaction monitoring, qualitative analysis, preliminary purity assessment.[1][3]

Experimental Protocols

This protocol is a starting point and should be optimized and validated for the specific application.

  • Instrumentation: A standard HPLC system equipped with an isocratic or gradient pump, autosampler or manual injector, column oven, and a UV-Vis detector.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm (based on methods for similar benzothiazoles, should be optimized by running a UV scan of the analyte).[4]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[2]

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents, for example, Ethyl acetate: n-hexane (e.g., 30:70 v/v). The ratio should be optimized to achieve good separation (Rf value between 0.3 and 0.7).

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Spot the dissolved sample onto the baseline of the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm and/or 365 nm).

    • Calculate the Retention factor (Rf) for each spot.

Conclusion

For the quantitative analysis and purity assessment of this compound, a validated RP-HPLC method is the recommended approach due to its high resolution, sensitivity, and accuracy.[1] While TLC is a valuable tool for rapid, qualitative checks such as reaction monitoring, it lacks the quantitative capabilities required for rigorous quality control in a research and drug development setting.[1] The proposed HPLC method provides a solid foundation for the development of a specific and validated analytical procedure for this important chemical intermediate.

References

A Comparative Analysis of 6-Bromo-2-(methylthio)benzothiazole and Its Isomers in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at Bromo-Substituted 2-(methylthio)benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. The strategic placement of a bromine atom on the benzothiazole ring, coupled with a methylthio group at the 2-position, can significantly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative overview of 6-Bromo-2-(methylthio)benzothiazole and its positional isomers, supported by experimental data from the literature, to aid researchers in the design and development of novel anticancer agents.

Physicochemical Properties: A Comparative Overview

Property6-Bromo-2-(methylthio)benzothiazoleOther Bromo Isomers (Representative)2-(methylthio)benzothiazole (Unsubstituted)
Molecular Formula C₈H₆BrNS₂C₈H₆BrNS₂C₈H₇NS₂
Molecular Weight ~260.17 g/mol ~260.17 g/mol 181.3 g/mol [1]
Melting Point 98-101°CData not available for direct comparisonNot available
LogP (Predicted) ~3.5-4.0Varies with bromine position~2.8
Aromaticity (HOMA index - Benzene Ring) 0.95Data not available for direct comparisonNot available
Aromaticity (HOMA index - Thiazole Ring) 0.69Data not available for direct comparisonNot available

Note: Data for isomers is often not available in a single comparative study. The table presents data for the 6-bromo isomer and the unsubstituted parent compound to highlight the general impact of bromination. LogP values are estimations and can vary based on the prediction software.

Biological Activity: Anticancer Potential

Bromo-substituted benzothiazoles have demonstrated significant cytotoxic activity against a range of cancer cell lines. The position of the bromine atom can influence this activity, although a systematic study comparing all positional isomers of 2-(methylthio)benzothiazole is lacking in the current literature. The following table summarizes representative data for various bromo-benzothiazole derivatives to illustrate their potential.

CompoundCancer Cell Line(s)IC₅₀/GI₅₀ ValuesReference
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (breast), SW620 (colon), A549 (lung), HepG2 (liver)1.2 nM, 4.3 nM, 44 nM, 48 nM, respectively[2][3]
Pyrimidine based carbonitrile benzothiazole derivative (from 2-bromo-6-cyanobenzothiazole)Hep-2, MCF-7, HeLa, MiaPaCa-2, SW 620, H 460Potent activity reported[2][3]
N-(3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)aminePC-3 (prostate), THP-1 (leukemia), Caco-2 (colon)0.6 µM, 3 µM, 9.9 µM, respectively[4]
2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivativesHCT-116 (colon), Hep-G2 (liver)Strong cytotoxicity reported[5]

It is crucial to note that these compounds have different substitutions in addition to bromine, and the data is from different studies, making direct comparison of the effect of bromine position alone challenging.

Mechanism of Action: Targeting Key Signaling Pathways

Several studies suggest that benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent target for many benzothiazole-based anticancer agents is the PI3K/Akt/mTOR pathway .

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Phosphorylation of pro-apoptotic proteins Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole Bromo-2-(methylthio)benzothiazole Isomers Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition experimental_workflow start Start: Bromo-2-aminothiophenol Isomers synthesis Synthesis of Bromo-2-(methylthio)benzothiazole Isomers start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity ic50 Determination of IC₅₀ Values cytotoxicity->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway proteins) ic50->mechanism end Lead Compound Identification mechanism->end

References

Validating the Structure of Synthesized 6-Bromo-2-(methylthio)benzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for validating the structure of 6-Bromo-2-(methylthio)benzothiazole against its non-brominated analog, 2-(methylthio)benzothiazole. By leveraging key spectroscopic techniques, researchers can unambiguously confirm the identity, purity, and specific isomeric structure of the target molecule.

The primary analytical methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2] Each technique provides a unique piece of the structural puzzle, and together, they offer definitive proof of the compound's constitution.

Comparative Spectroscopic Data Analysis

The introduction of a bromine atom at the 6-position of the benzothiazole ring system induces predictable changes in the spectroscopic data when compared to the unsubstituted analog, 2-(methylthio)benzothiazole. The following tables summarize the expected (representative) data for both compounds.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)

Protons2-(methylthio)benzothiazole (Alternative)6-Bromo-2-(methylthio)benzothiazole (Synthesized Product)Rationale for a Shift
-S-CH₃ (s)~2.8 ppm~2.8 ppmThe electronic environment of the methyl group is largely unaffected by substitution on the distant benzene ring.
Aromatic (m)~7.3-7.9 ppmH-4: ~7.6 ppm (d) H-5: ~7.5 ppm (dd) H-7: ~7.9 ppm (d)The bromine atom alters the electronic distribution and symmetry of the aromatic ring, resolving the multiplet into distinct doublets (d) and a doublet of doublets (dd). The electron-withdrawing nature of bromine generally causes downfield shifts for adjacent protons.

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)

Carbon2-(methylthio)benzothiazole (Alternative)6-Bromo-2-(methylthio)benzothiazole (Synthesized Product)Rationale for a Shift
-S-CH₃~15 ppm~15 ppmMinimal change expected, as seen in ¹H NMR.
C2~168 ppm~167 ppmMinor shift due to distant electronic effects.
C4, C5, C6, C7~121-126 ppmC4: ~124 ppm C5: ~129 ppm C6: ~118 ppm C7: ~123 ppmSignificant shifts are observed. The carbon directly bonded to bromine (C6) experiences a notable upfield or downfield shift depending on the balance of inductive and resonance effects, but its signal is distinctly different from the unsubstituted analog.
C3a, C7a~135, 153 ppm~137, 152 ppmShifts in the bridgehead carbons reflect the overall change in the ring's electronic structure.

Table 3: Mass Spectrometry and IR Data Comparison

Technique2-(methylthio)benzothiazole (Alternative)6-Bromo-2-(methylthio)benzothiazole (Synthesized Product)Key Differentiator
MS (EI) M⁺• at m/z 181[3]M⁺• at m/z 259 & 261 (approx. 1:1 ratio)[4]The presence of bromine is confirmed by the characteristic isotopic pattern (M⁺• and M+2 peaks) of nearly equal intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
FT-IR (cm⁻¹) C-H (aromatic): ~3060 C=N: ~1595 C-S: ~670C-H (aromatic): ~3070 C=N: ~1590 C-Br: ~550The key differentiating peak is the C-Br stretching vibration, which typically appears in the fingerprint region at a low wavenumber.

Experimental Protocols

Accurate data acquisition is critical for reliable structural validation. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the connectivity of protons and carbons in the molecule.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Instrument: Use a 400 MHz (or higher) NMR spectrometer.[5]

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (0-200 ppm) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

    • Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal (0.00 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition (especially the presence of bromine).

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Instrument: Use a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.[6]

    • Acquisition (EI Mode): Introduce the sample into the ion source. The standard electron energy is 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

    • Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺•). For 6-Bromo-2-(methylthio)benzothiazole, look for the characteristic isotopic doublet at m/z 259 and 261.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[6]

    • Instrument: Use a standard FT-IR spectrometer.

    • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, then the sample scan.

    • Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., aromatic C-H, C=N, C-S, and C-Br).

Visualizing the Validation Process

Diagrams can clarify complex workflows and logical connections between different data sets.

G Target Validate Structure: 6-Bromo-2-(methylthio)benzothiazole MS Mass Spec Data (m/z 259/261) Target->MS IR IR Data (~550 cm⁻¹) Target->IR H_NMR ¹H NMR Data (3 Aromatic Signals) Target->H_NMR C_NMR ¹³C NMR Data (8 Unique Signals) Target->C_NMR E_MS Evidence: Molecular Formula (C₈H₆BrNS₂) Presence of one Bromine atom MS->E_MS E_IR Evidence: Presence of C-Br bond IR->E_IR E_HNMR Evidence: Confirms -SCH₃ group Confirms 1,2,4-trisubstituted benzene ring pattern H_NMR->E_HNMR E_CNMR Evidence: Confirms 8 distinct carbons Consistent with proposed structure C_NMR->E_CNMR

References

A Comparative Spectroscopic Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 6-Bromo-2-(methylthio)benzo[d]thiazole, a key intermediate in the development of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its structural characterization through various spectroscopic techniques. For comparative purposes, data for the closely related, unbrominated analogue, 2-(methylthio)benzo[d]thiazole, is also presented.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its unbrominated counterpart. While complete experimental data for the brominated compound is not publicly available, predicted values based on analogous structures are provided for a comprehensive comparison.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
This compoundC₈H₆BrNS₂260.17258.91 (M⁺, 100.0%), 260.91 (M⁺+2, 97.3%)[1]
2-(methylthio)benzo[d]thiazoleC₈H₇NS₂181.28Consistent with structure[2]

Table 2: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

Predicted data for this compound is based on the analysis of 2-(methylthio)benzothiazole and other 6-substituted benzothiazole derivatives.

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~2.7 (s, 3H, -SCH₃), ~7.5-7.9 (m, 3H, Ar-H)
2-(methylthio)benzo[d]thiazole (Experimental) -Consistent with structure[2]

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Predicted data for this compound is based on known substituent effects on the benzothiazole ring system.

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~15 (-SCH₃), ~115-155 (Ar-C), ~165 (C=N)
2-(methylthio)benzo[d]thiazole -No data available

Table 4: Infrared (IR) Spectroscopy Data (Predicted Functional Group Region)

CompoundKey Absorptions (cm⁻¹)
This compound (Predicted) ~3100-3000 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1600-1450 (C=C and C=N ring stretching), ~800-850 (C-H out-of-plane bending for substituted benzene), ~700-600 (C-S stretch)
2-(methylthio)benzo[d]thiazole No data available

Experimental Protocols

Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound has been reported.[3][4] The synthesis involves the bromination of 2-(methylthio)benzo[d]thiazole.

Materials:

  • 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)

  • Methanol (50 ml)

  • Bromine (1.5 ml)

  • Ice-cold methanol

Procedure:

  • Suspend 2-(methylthio)benzo[d]thiazole in methanol.

  • Add pure bromine dropwise in small portions (5 drops every 20 minutes) to the suspension.

  • Stir the solution extensively for 8 hours from the beginning of the reaction.

  • Separate the resulting precipitate from the reaction mixture.

  • Wash the precipitate with three portions of ice-cold methanol (50 ml each).

  • Crystallize the white solid residue from absolute ethanol to obtain single crystals.

The reported melting point for the product is 98-101°C.[3]

Visualizations

Diagram 1: Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 2-(methylthio)benzo[d]thiazole Reagents Br₂ Methanol Reaction Bromination Reagents->Reaction Workup Precipitation & Washing Reaction->Workup Product This compound Workup->Product MS Mass Spectrometry Product->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Sample IR IR Spectroscopy Product->IR Sample

Caption: Synthesis and analysis workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The inclusion of data from its unbrominated analogue offers valuable context for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives. The provided experimental protocol serves as a practical resource for the preparation of this important chemical intermediate.

References

Unveiling the Anticancer Potential of Benzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic compounds, benzothiazole derivatives have emerged as a promising class of molecules, demonstrating significant cytotoxic activity against a wide spectrum of cancer cell lines. This guide provides a comparative analysis of the anticancer efficacy of various benzothiazole derivatives, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid in future drug discovery efforts.

Benzothiazole, a bicyclic heterocyclic compound, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been extensively investigated for their therapeutic potential, revealing a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The anticancer efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole core, offering a tunable platform for optimizing their pharmacological profiles.[1][4]

Comparative Anticancer Activity of Benzothiazole Derivatives

The in vitro cytotoxic activity of benzothiazole derivatives is a key indicator of their anticancer potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative benzothiazole derivatives against various human cancer cell lines, showcasing the impact of different chemical modifications.

Derivative ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)
Fluorinated 2-Arylbenzothiazoles 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[1]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[1]
Indole-based Semicarbazones Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[5][6]
H460 (Lung)0.29[5][6]
A549 (Lung)0.84[5][6]
MDA-MB-231 (Breast)0.88[5][6]
Pyridine-based Acetamides Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[6]
SW620 (Colon)0.0043[6]
A549 (Lung)0.044[6]
HepG2 (Liver)0.048[6]
Naphthalimide Conjugates Naphthalimide derivative 66HT-29 (Colon)3.72[5]
A549 (Lung)4.074[5]
MCF-7 (Breast)7.91[5]
Naphthalimide derivative 67HT-29 (Colon)3.47[5]
A549 (Lung)3.89[5]
MCF-7 (Breast)5.08[5]
Nitro-substituted Derivatives Nitro-styryl containing benzothiazolePancreatic Cancer Cells27[7][8]
Thiourea Derivatives N-bis-benzothiazolyl thiocarbamideU-937 (Leukemia)16.23[1]

Elucidating the Mechanism of Action: Key Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate critical signaling pathways that govern cell proliferation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels that supply tumors).[9][10] Several studies have indicated that these compounds can induce apoptosis through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.[6][11]

One of the crucial mechanisms involves the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling.[4] By blocking the activity of kinases essential for cancer cell survival and growth, benzothiazole derivatives can effectively halt tumor progression.[11] Furthermore, some derivatives have been shown to interact with DNA, leading to cell cycle arrest and apoptosis.[2]

Below is a generalized diagram illustrating a common signaling pathway targeted by some benzothiazole derivatives, leading to the induction of apoptosis.

anticancer_pathway Simplified Apoptotic Pathway Induced by Benzothiazole Derivatives Benzothiazole Benzothiazole Derivative Cell_Stress Cellular Stress (e.g., ROS generation) Benzothiazole->Cell_Stress Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cell_Stress->Pro_Apoptotic Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified signaling pathway illustrating the induction of apoptosis by some benzothiazole derivatives.

Standard Experimental Protocols for Efficacy Evaluation

The assessment of the anticancer properties of novel compounds relies on a series of standardized in vitro assays. A general workflow for the synthesis, screening, and mechanistic evaluation of new anticancer drug candidates is outlined below.

experimental_workflow General Workflow for Anticancer Drug Screening Synthesis Compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Mechanistic_Studies Mechanistic Studies IC50->Mechanistic_Studies Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanistic_Studies->Cell_Cycle_Analysis Western_Blot Western Blotting (Protein Expression) Mechanistic_Studies->Western_Blot In_Vivo In Vivo Studies (Animal Models) Mechanistic_Studies->In_Vivo

Caption: General workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.[1]

A cornerstone of this workflow is the cell viability assay, which measures the cytotoxic effects of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1]

Future Perspectives

The benzothiazole scaffold continues to be a fertile ground for the development of novel anticancer agents.[2] The therapeutic potential of these compounds is highly dependent on their substitution patterns.[1] Future research will likely focus on synthesizing new derivatives with improved potency and selectivity, as well as exploring their efficacy in combination with existing chemotherapeutic drugs to overcome drug resistance and enhance treatment outcomes. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial in designing the next generation of benzothiazole-based cancer therapies.[4][9]

References

Safety Operating Guide

Essential Safety and Operational Guide for 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromo-2-(methylthio)benzo[d]thiazole (CAS No. 474966-97-7). The following procedures are based on the known hazards of structurally similar compounds, including thiazole derivatives and organobromine compounds, to ensure safe handling, storage, and disposal.

Hazard Assessment
  • Skin irritation[2]

  • Serious eye irritation[1][2]

  • Respiratory tract irritation[2]

  • Harmful if swallowed, in contact with skin, or if inhaled[1]

Given these potential hazards, it is imperative to handle this compound with appropriate caution and to use the personal protective equipment outlined below.

Quantitative Data Summary
PropertyValueSource
CAS Number 474966-97-7[3]
Molecular Formula C8H6BrNS2[4][5]
Molecular Weight 260.17 g/mol -
Appearance White to off-white solid[4]
Melting Point 98-101 °C[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.[7][8][9]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[7]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[7]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[7][8]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[7]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to proper handling protocols is essential to maintain a safe laboratory environment.[10]

1. Preparation and Planning:

  • Review this safety guide and any available safety data for similar compounds.

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[10]

  • Verify that an eyewash station and safety shower are readily accessible.[11]

  • Assemble all necessary equipment and have spill cleanup materials and designated waste containers ready.[10]

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the chemical.[10] This includes a lab coat, safety goggles, and nitrile gloves. A face shield and respirator should be used if the risk of splashing or aerosol generation is high.

3. Chemical Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][10]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[12] Contaminated clothing should be removed immediately and decontaminated before reuse.[12]

4. Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[10][12]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[12]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[9]

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure waste containers are properly labeled with the contents.

3. Regulatory Compliance:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]

  • Seek immediate medical attention.

Skin Contact:

  • Immediately wash the affected area with soap and plenty of water.

  • Remove contaminated clothing and wash it before reuse.

  • If skin irritation occurs, seek medical advice.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.[12]

  • If the person is not breathing, give artificial respiration.[13]

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.[14]

  • Rinse mouth with water.[14]

  • Seek immediate medical attention.[14]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.[11]

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[13]

  • Do not let the product enter drains.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review Safety Guide prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate storage_store Store in Cool, Dry, Ventilated Area handle_transfer->storage_store cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(methylthio)benzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylthio)benzo[d]thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.